PAN endonuclease-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H21Br2NO7 |
|---|---|
Molecular Weight |
607.2 g/mol |
IUPAC Name |
(2,6-dibromophenyl) (3S)-2-[3-(3,4-dihydroxyphenyl)propanoyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H21Br2NO7/c26-16-2-1-3-17(27)24(16)35-25(34)18-9-14-10-21(31)22(32)11-15(14)12-28(18)23(33)7-5-13-4-6-19(29)20(30)8-13/h1-4,6,8,10-11,18,29-32H,5,7,9,12H2/t18-/m0/s1 |
InChI Key |
RRLAHNBMCXPLLP-SFHVURJKSA-N |
Isomeric SMILES |
C1[C@H](N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |
Canonical SMILES |
C1C(N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PAN Endonuclease-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
PAN endonuclease-IN-2, also known as compound T-31, is a potent inhibitor of the influenza virus PAN endonuclease, a critical enzyme for viral replication. This technical guide details the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mode of action. This compound exhibits a dual mechanism, targeting not only the viral endonuclease activity but also the hemagglutinin (HA) protein and the RNA-dependent RNA polymerase (RdRp) complex, thereby inhibiting both viral entry and replication. This multi-targeted approach makes it a promising candidate for further antiviral drug development.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit. This endonuclease is essential for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, this compound effectively halts viral transcription and replication.
Biochemical studies have revealed that this compound is a potent inhibitor of the PAN endonuclease with a half-maximal inhibitory concentration (IC50) of 0.15 μM[1]. The inhibitory activity is achieved through the chelation of the two critical metal ions, typically Mn2+, present in the active site of the endonuclease. This interaction is facilitated by the specific chemical scaffold of the inhibitor.
Furthermore, research indicates a broader mechanism of action for this compound. It has been shown to target both the influenza hemagglutinin (HA) and the RNA-dependent RNA polymerase (RdRp) complex[1]. This dual-targeting capability suggests that the compound interferes with both the initial stages of viral entry into host cells, mediated by HA, and the subsequent replication of the viral genome, orchestrated by the RdRp complex.
Quantitative Data
The following tables summarize the key quantitative data for this compound (T-31) and related compounds, providing a comparative overview of their inhibitory activities.
Table 1: In Vitro PAN Endonuclease Inhibitory Activity
| Compound | IC50 (μM) |
| This compound (T-31) | 0.15 [1] |
Table 2: In Vitro Anti-influenza Virus Activity (EC50 in MDCK cells)
| Influenza Virus Strain | EC50 (μM) |
| A/WSN/33 (H1N1) | 0.96[1] |
| PR/8 (H1N1) | 4.76[1] |
| H3N2 | 1.85[1] |
| H5N1 | 5.06[1] |
| H9N2 | 0.71[1] |
| Influenza B | 2.36[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Inhibition of the viral "cap-snatching" mechanism by this compound.
Caption: Dual inhibitory effect of this compound on viral entry and replication.
References
An In-Depth Technical Guide to the Discovery and Synthesis of PAN Endonuclease-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of PAN endonuclease-IN-2, a potent inhibitor of the influenza virus PAN endonuclease. This compound, also known as compound T-31, has demonstrated significant broad-spectrum anti-influenza activity. This document details the compound's mechanism of action, inhibitory activity against various influenza strains, and presents detailed protocols for key experimental assays relevant to its characterization. Furthermore, this guide illustrates the pertinent biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the scientific context and practical application of this promising antiviral compound.
Introduction
Influenza remains a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is an attractive target for antiviral drug development due to its essential role in viral transcription and replication. The N-terminal domain of the PA subunit (PAN) contains a cap-dependent endonuclease activity that is crucial for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis. Inhibition of this endonuclease activity is a validated strategy for combating influenza infection.
This compound (compound T-31) is a small molecule inhibitor that targets this critical enzymatic activity. It has shown potent inhibitory effects against the PAN endonuclease and broad-spectrum antiviral activity against various influenza A and B virus strains. This guide aims to provide a detailed technical resource for researchers and drug development professionals working on the discovery and development of novel anti-influenza agents.
Mechanism of Action
This compound exerts its antiviral effect by directly inhibiting the cap-dependent endonuclease activity of the influenza virus PA subunit.[1] The active site of the PAN endonuclease contains a bimetallic center, typically with two Mn²⁺ ions, which are essential for its catalytic activity. This compound is believed to chelate these metal ions, thereby blocking the enzyme's ability to cleave host pre-mRNAs. This disruption of the "cap-snatching" process prevents the initiation of viral mRNA transcription, ultimately halting viral replication.[1]
The signaling pathway for influenza virus replication, highlighting the role of PAN endonuclease, is depicted below.
Quantitative Data
This compound has demonstrated potent inhibitory activity against the PAN endonuclease enzyme and a broad spectrum of influenza virus strains in cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Value | Reference |
| Enzymatic Inhibition | PAN Endonuclease | IC50: 0.15 µM | [1] |
Table 2: Antiviral Activity of this compound in MDCK Cells
| Influenza Virus Strain | EC50 (µM) | Reference |
| A/WSN/33 (H1N1) | 0.96 | [1] |
| PR/8 (H1N1) | 4.76 | [1] |
| H3N2 | 1.85 | [1] |
| H5N1 | 5.06 | [1] |
| H9N2 | 0.71 | [1] |
| Influenza B | 2.36 | [1] |
Discovery and Synthesis
While the specific details of the initial discovery and a step-by-step synthesis protocol for this compound (T-31) are not publicly available in the searched literature, the general approach to discovering and synthesizing PAN endonuclease inhibitors involves established medicinal chemistry strategies.
The discovery process for novel PAN endonuclease inhibitors typically follows a structured workflow:
The synthesis of PAN endonuclease inhibitors often involves multi-step organic synthesis. The general chemical scaffolds of known inhibitors suggest that their synthesis would likely involve the formation of heterocyclic ring systems and the introduction of various functional groups to optimize binding to the active site of the PAN endonuclease.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of PAN endonuclease inhibitors like this compound.
Expression and Purification of Recombinant PAN Endonuclease
Objective: To produce purified PAN endonuclease for use in in vitro enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the PAN endonuclease gene (e.g., pET vector with a His-tag)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a starter culture of LB broth with a single colony and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PAN endonuclease with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Assess the purity of the protein by SDS-PAGE.
In Vitro PAN Endonuclease Activity Assay
Objective: To measure the enzymatic activity of PAN endonuclease and the inhibitory effect of compounds.
Materials:
-
Purified recombinant PAN endonuclease
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂)
-
Fluorescently labeled RNA or single-stranded DNA (ssDNA) substrate
-
This compound or other test compounds
-
96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding purified PAN endonuclease to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader. The cleavage of the substrate results in a change in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Influenza Virus Inhibition Assay (Plaque Reduction Assay)
Objective: To determine the antiviral activity of this compound against influenza virus in a cell culture model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Influenza virus stock
-
This compound or other test compounds
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Wash the cell monolayer with serum-free DMEM.
-
Infect the cells with a diluted influenza virus stock (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with an agarose or Avicel-containing medium containing various concentrations of the test compound and trypsin-TPCK.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Conclusion
This compound is a potent and broad-spectrum inhibitor of the influenza virus, targeting the essential cap-dependent endonuclease activity of the viral PA subunit. This technical guide has provided a comprehensive overview of its mechanism of action, inhibitory activities, and detailed protocols for its characterization. While the specific discovery and synthesis details for this compound are not widely published, the information presented here serves as a valuable resource for researchers and drug development professionals in the field of anti-influenza drug discovery. Further investigation into the structure-activity relationships and pharmacokinetic properties of this compound and related compounds will be crucial for the development of the next generation of influenza therapeutics.
References
PAN Endonuclease-IN-2: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PAN Endonuclease-IN-2 is a potent inhibitor of the influenza virus cap-dependent endonuclease, a critical enzyme for viral transcription. This technical guide provides a comprehensive overview of its antiviral spectrum, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data from in vitro studies demonstrate its broad-spectrum efficacy against a range of influenza A and B virus strains. Furthermore, evidence from related compounds suggests a potential for broader antiviral activity against other segmented negative-sense RNA viruses, including members of the Bunyavirales and Arenaviridae families. This document details the protocols for key enzymatic and cell-based assays and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and development of this class of antiviral compounds.
Introduction
Influenza viruses, along with other segmented negative-sense RNA viruses such as bunyaviruses and arenaviruses, utilize a unique "cap-snatching" mechanism to initiate the transcription of their viral genomes.[1][2] This process is mediated by a viral endonuclease that cleaves host cellular pre-mRNAs to generate capped primers for viral mRNA synthesis.[1][2] The N-terminal domain of the influenza virus polymerase acidic (PA) protein, known as PAN, houses this endonuclease activity and represents a prime target for antiviral drug development.[1][2] this compound is a small molecule inhibitor designed to target this enzymatic activity.
Mechanism of Action
This compound functions by inhibiting the cap-dependent endonuclease activity of the viral polymerase.[3] The active site of the PAN endonuclease contains a conserved PD-(D/E)XK nuclease motif that coordinates two divalent manganese ions (Mn²⁺). These metal ions are essential for the catalytic activity of the enzyme. This compound acts as a chelator of these Mn²⁺ ions, effectively inactivating the enzyme and halting the cap-snatching process. This inhibition of primer generation prevents the transcription of viral mRNA, thereby blocking viral replication.
Antiviral Spectrum
In Vitro Anti-Influenza Activity of this compound
This compound demonstrates potent inhibitory activity against a broad range of influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells.
| Influenza Virus Strain | EC₅₀ (µM) |
| A/WSN/33 (H1N1) | 0.96 |
| A/PR/8/34 (H1N1) | 4.76 |
| Influenza A (H3N2) | 1.85 |
| Influenza A (H5N1) | 5.06 |
| Influenza A (H9N2) | 0.71 |
| Influenza B | 2.36 |
| EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data sourced from in vitro studies in MDCK cells. |
The compound also exhibits a high potency against the isolated PAN endonuclease enzyme with a 50% inhibitory concentration (IC₅₀) of 0.15 µM.[3]
Potential Broad-Spectrum Activity Against Bunyavirales and Arenaviridae
The cap-snatching endonuclease is a conserved enzyme among segmented negative-sense RNA viruses, including those in the orders Bunyavirales and the family Arenaviridae.[1][3] Studies on other cap-dependent endonuclease inhibitors (CENi) from the same class as this compound have demonstrated significant in vitro activity against several pathogenic bunyaviruses and arenaviruses.
| Virus | Family/Order | Compound A EC₅₀ (nM) | Compound B EC₅₀ (nM) | Compound C EC₅₀ (nM) | Compound D EC₅₀ (nM) | Ribavirin EC₅₀ (nM) |
| Lassa Virus (LASV) | Arenaviridae | - | >1000 | - | - | >1000 |
| Lymphocytic Choriomeningitis Virus (LCMV) | Arenaviridae | 1.2 | 0.8 | 1.4 | 1.1 | >1000 |
| Junin Virus (JUNV) | Arenaviridae | 2.5 | 1.2 | 2.1 | 1.8 | >1000 |
| La Crosse Virus (LACV) | Bunyavirales | 1.1 | 0.9 | 1.5 | 1.3 | >1000 |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Bunyavirales | >1000 | >1000 | >1000 | >1000 | >1000 |
| Rift Valley Fever Virus (RVFV) | Bunyavirales | >1000 | >1000 | >1000 | >1000 | >1000 |
| Influenza A (H5N1) | Orthomyxoviridae | 1.8 | 1.1 | 2.2 | 1.9 | >1000 |
| Influenza A (H7N9) | Orthomyxoviridae | 2.1 | 1.3 | 2.5 | 2.2 | >1000 |
| Data for Compounds A, B, C, and D are from a study on a library of CEN inhibitors and suggest the potential for broad-spectrum activity of this class of compounds.[3] |
Experimental Protocols
PAN Endonuclease Activity Assay (Gel-Based)
This assay directly measures the enzymatic activity of the PAN endonuclease by monitoring the cleavage of a nucleic acid substrate.
Materials:
-
Recombinant purified PAN endonuclease domain
-
Single-stranded DNA or RNA substrate (e.g., a 5'-radiolabeled 33-mer oligonucleotide)
-
Assay Buffer: 50 mM HEPES (pH 7.8), 150 mM KCl, 1 mM MnCl₂
-
Stop Solution: 40 mM EDTA in 99% formamide
-
20% Urea Polyacrylamide Gel
-
PhosphorImager
Procedure:
-
Prepare reaction mixtures containing 10 nM of the 5'-radiolabeled substrate in assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding the purified PAN endonuclease protein.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for DNA substrates or 70°C for RNA substrates.
-
Separate the cleavage products from the full-length substrate by 20% urea-PAGE.
-
Dry the gel and visualize the radiolabeled nucleic acids using a PhosphorImager.
-
Quantify the band intensities to determine the extent of substrate cleavage and calculate the IC₅₀ value of the inhibitor.
Viral Ribonucleoprotein (vRNP) Reconstitution Assay
This cell-based assay assesses the overall impact of an inhibitor on viral RNA synthesis within a cellular context by reconstituting the vRNP complex.
Materials:
-
HEK293T cells
-
Expression plasmids for influenza virus PB1, PB2, PA, and NP proteins
-
A plasmid encoding an influenza virus-like RNA (minigenome) containing a reporter gene (e.g., luciferase) flanked by the viral packaging signals.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer
-
Luciferase assay reagent
Procedure:
-
Seed HEK293T cells in multi-well plates to achieve ~90% confluency on the day of transfection.
-
Prepare a transfection mixture containing the expression plasmids for PB1, PB2, PA, NP, and the minigenome reporter plasmid.
-
Transfect the HEK293T cells with the plasmid mixture.
-
At a specified time post-transfection (e.g., 4-6 hours), replace the transfection medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for an additional period (e.g., 24-48 hours) to allow for vRNP reconstitution, viral RNA synthesis, and reporter gene expression.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysates.
-
Normalize the reporter activity to a measure of cell viability (e.g., a concurrent cytotoxicity assay) to determine the specific antiviral effect.
-
Calculate the EC₅₀ value of the inhibitor based on the dose-response curve.
Conclusion
This compound is a highly potent inhibitor of influenza virus replication, targeting the essential cap-snatching endonuclease activity of the viral polymerase. Its broad anti-influenza spectrum, coupled with the conservation of its target across other medically important virus families, suggests a promising avenue for the development of broad-spectrum antiviral therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the clinical potential of PAN endonuclease inhibitors.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psb-grenoble.eu [psb-grenoble.eu]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of PAN Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of PAN (Polymerase Acidic N-terminal) endonuclease inhibitors, with a specific focus on the inhibitor designated as PAN endonuclease-IN-2. This document details the role of the influenza virus PAN endonuclease in viral replication, the inhibitory effects of targeted compounds, quantitative data on their efficacy, and detailed experimental protocols for their characterization.
Introduction to Influenza PAN Endonuclease as a Therapeutic Target
Influenza A and B viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, has emerged as a key target for antiviral drug development. The RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).
The N-terminal domain of the PA subunit (PAN) harbors a critical endonuclease activity. This endonuclease is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 subunit. By hijacking the host's cellular machinery in this manner, the virus ensures that its own mRNAs are efficiently translated by the host ribosome. The essential and highly conserved nature of the PAN endonuclease active site makes it an attractive target for the development of broad-spectrum influenza inhibitors.[1][2]
Inhibitors targeting the PAN endonuclease effectively block the cap-snatching process, thereby preventing the synthesis of viral mRNA and halting viral replication. This mechanism of action is distinct from that of other classes of anti-influenza drugs, such as neuraminidase inhibitors, making PAN endonuclease inhibitors a valuable tool against existing and emerging drug-resistant influenza strains.[3]
This compound and Other Inhibitors
A number of small molecules have been identified that inhibit the endonuclease activity of the influenza virus PA protein.
This compound (Compound T-31) is a potent inhibitor of the PAN endonuclease with an IC50 value of 0.15 µM. It demonstrates broad-spectrum anti-influenza activity by targeting both the influenza hemagglutinin (HA) and the RdRp complex. This dual action disrupts viral entry into host cells and impedes viral replication.[4]
Baloxavir marboxil is the first-in-class PAN endonuclease inhibitor to be approved for clinical use. It is a prodrug that is rapidly converted to its active form, baloxavir acid, which potently and selectively inhibits the PAN endonuclease.
Other notable experimental inhibitors include 4-substituted 2,4-dioxobutanoic acids and pyromeconic acid derivatives.[2][5]
Quantitative Data on PAN Endonuclease Inhibitors
The following tables summarize the in vitro inhibitory activities of this compound and other selected inhibitors against the PAN endonuclease and various influenza virus strains.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | PAN Endonuclease | Enzymatic Assay | 0.15 | [4] |
| Baloxavir acid | PAN Endonuclease | Enzymatic Assay | ~0.0025 | [2] |
| Lifitegrast | PAN Endonuclease | Gel-based Endonuclease | 32.82 | [6] |
| Lifitegrast (I38T mutant) | PAN Endonuclease | Gel-based Endonuclease | 26.81 | [6] |
| Compound 71 | PAN Endonuclease | Enzymatic Assay | 0.014 | [5] |
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound | Influenza A (H1N1/A/WSN/33) | MDCK | 0.96 | [4] |
| This compound | Influenza A (PR/8/H1N1) | MDCK | 4.76 | [4] |
| This compound | Influenza A (H3N2) | MDCK | 1.85 | [4] |
| This compound | Influenza A (H5N1) | MDCK | 5.06 | [4] |
| This compound | Influenza A (H9N2) | MDCK | 0.71 | [4] |
| This compound | Influenza B | MDCK | 2.36 | [4] |
| Compound 71 | Influenza A (H1N1) | MDCK | 2.1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PAN endonuclease inhibitors.
Fluorescence Polarization (FP) Endonuclease Assay
This high-throughput assay is used to identify and characterize small molecules that bind to the PAN endonuclease active site.[7]
Principle: The assay measures the change in fluorescence polarization of a small, fluorescently labeled ligand (probe) that binds to the PAN endonuclease. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PAN endonuclease protein, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors that compete with the probe for binding to the active site will displace the probe, causing a decrease in fluorescence polarization.
Materials:
-
Purified recombinant PAN endonuclease domain
-
Fluorescein-labeled probe compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20)
-
Test compounds (inhibitors)
-
Black, non-binding 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the PAN endonuclease and the fluorescent probe to each well.
-
Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with probe only (minimum polarization).
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Plaque Reduction Assay
This cell-based assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[9]
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to cell lysis and the formation of clear zones called plaques. The number of plaques is proportional to the amount of infectious virus. The presence of an effective antiviral compound will inhibit viral replication and thus reduce the number and size of plaques.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Avicel or agarose for overlay
-
Crystal violet staining solution
-
Test compounds (inhibitors)
-
12-well cell culture plates
Procedure:
-
Seed MDCK cells in 12-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Prepare serial dilutions of the influenza virus stock.
-
Pre-incubate the virus dilutions with the compound dilutions for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and infect the cells with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose) containing the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
The following diagrams illustrate key pathways and workflows related to PAN endonuclease and its inhibitors.
Caption: The influenza virus cap-snatching mechanism and the point of inhibition.
Caption: A typical workflow for the identification of PAN endonuclease inhibitors.
Caption: Cellular consequences of PAN endonuclease inhibition.
Downstream Cellular Effects and Host Response
Inhibition of the PAN endonuclease has profound effects on the influenza virus life cycle and the host's response to infection. By blocking viral mRNA synthesis, these inhibitors prevent the production of viral proteins necessary for replication and the assembly of new virions. This leads to a significant reduction in viral load within the infected host.
Furthermore, influenza virus infection triggers a cascade of host cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK pathways, which are often manipulated by the virus to facilitate its own replication.[10][11] By suppressing viral replication at an early stage, PAN endonuclease inhibitors can indirectly modulate these host cell responses, potentially mitigating the virus-induced cellular damage and inflammation. Quantitative proteomic studies of influenza virus-infected cells have revealed significant alterations in host protein expression, including proteins involved in immunity, metabolism, and signal transduction.[12][13] The use of PAN endonuclease inhibitors can help to normalize these virus-induced changes in the host cell proteome.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Influenza PAN Endonuclease Inhibitors via 3D-QSAR Modeling and Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAN endonuclease-IN-2_TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Quantitative Proteomic Analyses of Influenza Virus-Infected Cultured Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PAN Endonuclease-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus polymerase acidic (PA) protein contains an N-terminal endonuclease domain (PAN) that is crucial for viral replication.[1][2] This domain facilitates a "cap-snatching" mechanism, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[3][4] The active site of the PAN endonuclease contains a dinuclear metal center, making it a prime target for antiviral drug development.[5][6][7] PAN Endonuclease-IN-2 is a novel small molecule inhibitor designed to target this enzymatic activity. These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory potential of this compound.
Principle of the Assay
The in vitro enzymatic assay for PAN endonuclease activity is based on the cleavage of a single-stranded nucleic acid substrate. The extent of cleavage can be monitored by various methods, including agarose gel electrophoresis to visualize the disappearance of the substrate and the appearance of cleavage products, or through fluorescence-based methods for higher throughput. Inhibition of the endonuclease activity by compounds like this compound results in a decrease in substrate cleavage.
Signaling Pathway and Inhibition
The PAN endonuclease is a critical component of the influenza virus RNA-dependent RNA polymerase (RdRp) complex. Its enzymatic activity is a key step in the "cap-snatching" process, which is essential for the transcription of viral genes. Small molecule inhibitors, such as this compound, are designed to bind to the active site of the PAN domain, often by chelating the essential divalent metal ions (typically Mn²⁺), thereby blocking the cleavage of host mRNA.
Caption: Mechanism of PAN endonuclease action and its inhibition by PAN-IN-2.
Experimental Protocols
Gel-Based PAN Endonuclease Inhibition Assay
This protocol details a gel-based method to determine the inhibitory activity of this compound.
1. Materials and Reagents
-
Enzyme: Recombinant PAN endonuclease (e.g., residues 1-209 of the PA protein).
-
Substrate: Single-stranded circular DNA (e.g., M13mp18 plasmid DNA).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction Buffer (10X): 200 mM HEPES (pH 7.5), 1 M NaCl, 10 mM MnCl₂, 20 mM DTT.
-
Quenching Solution: 0.5 M EDTA.
-
Agarose Gel: 1% agarose in 1X TAE buffer with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe).
-
DNA Loading Dye (6X).
-
Nuclease-free water.
2. Experimental Workflow
Caption: Workflow for the gel-based PAN endonuclease inhibition assay.
3. Assay Procedure
-
Prepare a master mix of the reaction components (excluding the enzyme and inhibitor) in nuclease-free water. For a 20 µL reaction, this would typically include 2 µL of 10X Reaction Buffer and 100-200 ng of M13mp18 ssDNA.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final solvent concentration (e.g., DMSO) is consistent across all reactions and does not exceed a level that inhibits the enzyme.
-
Initiate the reaction by adding a pre-determined optimal concentration of PAN endonuclease (e.g., 1-2 µM) to each tube, except for the negative control.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reactions by adding the quenching solution (e.g., 2 µL of 0.5 M EDTA).
-
Add 4 µL of 6X DNA loading dye to each reaction.
-
Load the entire sample onto a 1% agarose gel.
-
Perform electrophoresis until adequate separation of the cleaved and uncleaved DNA is achieved.
-
Visualize the DNA bands under UV light or with a compatible imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The amount of uncleaved substrate is indicative of the inhibitor's potency.
4. Data Analysis
The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Intensity of uncleaved DNA in sample / Intensity of uncleaved DNA in positive control)] x 100
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Polarization (FP)-Based Competitive Binding Assay
This high-throughput assay measures the ability of this compound to displace a fluorescently labeled ligand from the active site of the PAN endonuclease.
1. Materials and Reagents
-
Enzyme: Recombinant PAN endonuclease.
-
Fluorescent Probe: A fluorescently labeled small molecule known to bind to the PAN endonuclease active site.
-
Inhibitor: this compound.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.3), 100 mM KCl, 10 mM MnCl₂, 0.01% Tween-20, 1 mM DTT.
-
384-well black, low-volume microplates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure
-
Add a solution of PAN endonuclease and the fluorescent probe to the wells of the microplate.
-
Add varying concentrations of this compound or a known inhibitor (as a positive control) to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
3. Data Analysis
A decrease in the fluorescence polarization signal indicates the displacement of the fluorescent probe by the inhibitor. The IC₅₀ value can be determined by plotting the change in fluorescence polarization against the inhibitor concentration and fitting the data to a competitive binding model.
Data Presentation
The inhibitory activity of this compound and other reference compounds can be summarized in the following table. The data presented here are representative values from published studies on various PAN endonuclease inhibitors.[6][8][9]
| Compound | Assay Type | Substrate | IC₅₀ (µM) | Reference Compound(s) |
| This compound | Gel-based | M13mp18 ssDNA | To be determined | Lifitegrast (IC₅₀: 32.82 ± 1.34)[6][9] |
| This compound | FP-based | Fluorescent Probe | To be determined | Compound 71 (IC₅₀: 0.014)[8] |
| Lifitegrast | Gel-based | ssDNA | 32.82 ± 1.34 | - |
| Compound 71 | Enzymatic | Not specified | 0.014 | - |
| RO-7 | Plaque/Yield Reduction | - | Nanomolar to submicromolar EC₅₀ | - |
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. The gel-based assay provides a direct visualization of enzyme inhibition, while the fluorescence polarization assay is suitable for high-throughput screening and detailed binding studies. These assays are essential tools for the preclinical evaluation of novel influenza virus endonuclease inhibitors.
References
- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Identification of Influenza PAN Endonuclease Inhibitors via 3D-QSAR Modeling and Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell-Based Antiviral Efficacy Assay for PAN Endonuclease-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of subunits PA, PB1, and PB2, is essential for viral replication and transcription.[1][2][3] A key function of this complex is the "cap-snatching" mechanism, where the PA subunit's N-terminal domain (PAN) endonuclease cleaves host cell pre-mRNAs to generate capped primers for viral mRNA synthesis.[3][4][5][6] This process is critical for the virus to co-opt the host's translational machinery.[4]
The PAN endonuclease domain is a highly conserved and attractive target for broad-spectrum anti-influenza drug development.[1][2] PAN Endonuclease-IN-2 is a novel investigational small molecule inhibitor designed to target this enzymatic activity. These application notes provide detailed protocols for assessing the in vitro antiviral efficacy of this compound in cell-based assays.
Principle of the Assay
The antiviral activity of this compound is determined by quantifying the inhibition of influenza virus replication in a susceptible host cell line, typically Madin-Darby Canine Kidney (MDCK) cells. The compound's efficacy is measured by a reduction in viral plaque formation, viral yield, or virus-induced cytopathic effect (CPE) in the presence of the inhibitor. By comparing these outcomes in treated versus untreated infected cells, the half-maximal effective concentration (EC50) can be calculated to represent the potency of this compound.
Signaling Pathway of PAN Endonuclease Action
Caption: Mechanism of influenza virus cap-snatching and inhibition by this compound.
Experimental Protocols
Plaque Reduction Assay
This assay is considered the gold standard for determining the antiviral activity of a compound by measuring the reduction in the number and size of viral plaques.
Materials and Reagents:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Influenza virus stock (e.g., A/WSN/33)
-
This compound
-
Avicel or SeaPlaque Agarose
-
TPCK-treated trypsin
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
Experimental Workflow:
Caption: Workflow for the Plaque Reduction Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium (DMEM, 0.2% BSA, 1 µg/mL TPCK-trypsin, Penicillin-Streptomycin).
-
Infection: Wash the cell monolayers with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in a small volume of infection medium for 1 hour at 37°C.
-
Treatment: After incubation, aspirate the virus inoculum.
-
Overlay: Overlay the cell monolayers with 2 mL of overlay medium (2X DMEM, Avicel or Agarose, and serial dilutions of this compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until visible plaques are formed.
-
Staining: Fix the cells with 4% formaldehyde for 1 hour. Aspirate the fixative and stain with 0.5% crystal violet solution for 15 minutes.
-
Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
Materials and Reagents:
-
Same as Plaque Reduction Assay, with the addition of 96-well plates for TCID50 determination.
Step-by-Step Protocol:
-
Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol in 12-well plates.
-
Treatment: After viral adsorption, wash the cells and add 1 mL of infection medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
Virus Harvest: Collect the supernatant from each well.
-
Virus Titer Determination: Determine the viral titer in the collected supernatants using a Tissue Culture Infectious Dose 50 (TCID50) assay.[7] This involves making serial dilutions of the supernatant and inoculating them onto fresh MDCK cell monolayers in 96-well plates.[7] After 72 hours, the wells are scored for cytopathic effect (CPE).[7]
-
Calculation: The viral titer (TCID50/mL) is calculated using the Reed-Muench method.[7]
Neuraminidase-Based Assay for Viral Replication
This is a higher-throughput assay that measures the neuraminidase (NA) activity of newly produced viruses as an indicator of viral replication.[8]
Materials and Reagents:
-
MDCK-SIAT1 cells
-
96-well black, clear-bottom plates
-
Virus growth medium (VGM)
-
This compound
-
NA substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Stop solution (e.g., 0.2 M Na2CO3, pH 11.5)
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound and Virus Preparation: In a 96-well plate, mix serial dilutions of this compound with a standardized amount of influenza virus.[8]
-
Cell Addition: Add a suspension of MDCK-SIAT1 cells (e.g., 0.3 x 10^5 cells/well) to the virus-compound mixture.[8]
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for single-cycle virus replication.[8]
-
NA Activity Measurement: Aspirate the supernatants. Add the NA substrate to the infected cell monolayer and incubate for 1 hour at 37°C.[8]
-
Fluorescence Reading: Add the stop solution and measure the fluorescence using a plate reader (excitation ~360 nm, emission ~460 nm).[8][9]
Data Presentation and Analysis
The antiviral activity of this compound is quantified by calculating the EC50, which is the concentration of the compound that inhibits viral replication by 50%. This is typically determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Table 1: Antiviral Activity of this compound against Various Influenza Strains
| Influenza Virus Strain | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A/WSN/33 (H1N1) | Plaque Reduction | 15.2 ± 2.1 | > 100 | > 6578 |
| A/Victoria/3/75 (H3N2) | Yield Reduction | 22.8 ± 3.5 | > 100 | > 4385 |
| B/Lee/40 | Plaque Reduction | 45.1 ± 5.8 | > 100 | > 2217 |
| A/California/04/2009 (pdmH1N1) | Neuraminidase Assay | 18.5 ± 2.9 | > 100 | > 5405 |
Data are representative and should be determined experimentally. CC50 (50% cytotoxic concentration) should be determined in parallel using an uninfected cell viability assay (e.g., MTT or CellTiter-Glo).
Troubleshooting
| Issue | Possible Cause | Solution |
| No plaques or CPE | Inactive virus stock; incorrect MOI; resistant cells. | Titer virus stock; optimize MOI; confirm cell line susceptibility. |
| High background/non-specific cell death | Compound cytotoxicity; contamination. | Determine CC50 of the compound; use aseptic techniques. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors. | Ensure uniform cell monolayers; use calibrated pipettes. |
| Irregular plaque morphology | Cell monolayer disruption; improper overlay solidification. | Handle plates gently; ensure correct temperature for overlay solidification.[10] |
References
- 1. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. scispace.com [scispace.com]
- 4. esrf.fr [esrf.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
Application Notes and Protocols for Plaque Reduction Assay Using PAN Endonuclease-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant threat to global public health, necessitating the development of effective antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, is essential for viral transcription and replication.[1][2] A key component of this complex is the Polymerase Acidic (PA) protein, which contains an endonuclease domain (PAN) responsible for the "cap-snatching" mechanism.[2][3] This process involves the cleavage of the 5' caps from host pre-mRNAs to prime viral mRNA synthesis and is crucial for viral replication.[2][3] Consequently, the PAN endonuclease is a highly attractive target for the development of novel anti-influenza drugs.[3][4][5][6][7]
PAN Endonuclease-IN-2 is a novel small molecule inhibitor designed to target the active site of the influenza PAN endonuclease. These application notes provide a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay, a gold standard method for quantifying viral infectivity and the efficacy of antiviral compounds.[8][9]
Principle of the Assay
The plaque reduction assay is a quantitative method used to determine the ability of an antiviral agent to inhibit the replication of a cytopathic virus in a cell culture monolayer.[8][10] In this assay, a confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound, in this case, this compound. After an incubation period to allow for viral entry, the infected cells are covered with a semi-solid overlay medium.[9][10] This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques.[8] Each plaque is theoretically derived from a single infectious viral particle. The number of plaques is inversely proportional to the antiviral activity of the compound. By counting the number of plaques at different inhibitor concentrations, the concentration that reduces the number of plaques by 50% (IC50) can be determined.
Experimental Protocols
Materials and Reagents
-
Cells: Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cells for the influenza virus strain)
-
Virus: Influenza A virus stock with a known titer (e.g., A/WSN/33 (H1N1))
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: Serum-free DMEM containing TPCK-trypsin (to activate influenza virus hemagglutinin).
-
Overlay Medium: 2X DMEM mixed 1:1 with 1.2% Avicel or another semi-solid medium like agarose, supplemented with TPCK-trypsin.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixative: 10% Formalin in Phosphate Buffered Saline (PBS).
-
Sterile 6-well or 12-well cell culture plates.
-
Sterile microcentrifuge tubes and serological pipettes.
-
Humidified incubator with 5% CO2 at 37°C.
Detailed Methodology
1. Cell Seeding:
- One day prior to infection, seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10^5 cells/well for a 6-well plate).
- Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Preparation of Inhibitor Dilutions:
- On the day of the experiment, prepare serial dilutions of this compound in infection medium. The final concentrations should bracket the expected IC50 value. A typical concentration range might be from 0.01 µM to 100 µM.
- Include a "no inhibitor" control (vehicle control, e.g., DMSO at the same concentration as in the highest inhibitor dilution).
3. Virus Dilution and Infection:
- Dilute the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaques per well. This is known as the plaque-forming unit (PFU) count.[8]
- Aspirate the cell culture medium from the confluent MDCK cell monolayers and wash once with sterile PBS.
- In separate tubes, mix equal volumes of the diluted virus with each of the prepared inhibitor dilutions. Also, mix the diluted virus with the vehicle control.
- Incubate these virus-inhibitor mixtures for 1 hour at 37°C to allow the inhibitor to interact with the virus.
- Add the virus-inhibitor mixtures to the corresponding wells of the cell culture plates.
- Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for viral adsorption. Gently rock the plates every 15 minutes.
4. Overlay and Incubation:
- After the adsorption period, aspirate the inoculum from the wells.
- Immediately add 2 ml (for a 6-well plate) of the pre-warmed overlay medium containing the corresponding concentrations of this compound to each well.
- Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
5. Plaque Visualization and Counting:
- After the incubation period, fix the cells by adding 1 ml of 10% formalin to each well and incubating for at least 30 minutes at room temperature.
- Carefully remove the overlay medium and the fixative.
- Stain the cell monolayer by adding 0.5 ml of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
- Gently wash the plates with water to remove excess stain and allow them to air dry.
- Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.
Data Presentation
The quantitative data from the plaque reduction assay should be systematically organized to facilitate analysis. Below is an example of how to present the results for this compound.
Table 1: Antiviral Activity of this compound in a Plaque Reduction Assay
| Concentration of this compound (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | Percent Plaque Reduction (%) |
| 0 (Vehicle Control) | 85 | 91 | 88 | 0 |
| 0.01 | 82 | 86 | 84 | 4.5 |
| 0.1 | 65 | 71 | 68 | 22.7 |
| 1 | 42 | 48 | 45 | 48.9 |
| 10 | 15 | 19 | 17 | 80.7 |
| 100 | 2 | 4 | 3 | 96.6 |
-
Percent Plaque Reduction (%) is calculated using the formula: [1 - (Average plaque count in test well / Average plaque count in vehicle control well)] x 100
-
The IC50 value (the concentration of inhibitor that reduces the plaque number by 50%) can be determined by plotting the percent plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Based on the example data above, the IC50 value is approximately 1 µM.
Visualizations
Experimental Workflow
Caption: Workflow of the plaque reduction assay.
Mechanism of Action of this compound
Caption: Inhibition of influenza virus replication.
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 4. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of an avian influenza polymerase PA(N) reveals an endonuclease active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Synthesis and Purification of PAN Endonuclease for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The influenza virus Polymerase Acidic (PA) N-terminal endonuclease, commonly known as PAN endonuclease, is a critical enzyme for viral replication.[1][2][3][4] It is a component of the heterotrimeric RNA-dependent RNA polymerase (RdRp) complex, which also includes the PB1 and PB2 subunits.[5][6][7] The primary function of the PAN endonuclease is to execute "cap-snatching," a process where it cleaves the 5' caps from host cell pre-mRNAs.[3][5][6][8] These capped fragments are then utilized as primers to initiate the transcription of viral mRNAs, a crucial step for the production of viral proteins by the host's ribosomal machinery.[3][5] Due to its essential role in the viral life cycle, PAN endonuclease has emerged as a significant target for the development of novel anti-influenza therapeutics.[3][4][5] One such inhibitor is PAN endonuclease-IN-2 (also known as compound T-31), which demonstrates broad-spectrum anti-influenza activity by targeting this vital enzyme.[1][2]
This document provides detailed protocols for the synthesis (expression) and purification of recombinant PAN endonuclease, which is essential for structural biology, enzymology, and the screening of potential inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for the PAN endonuclease inhibitor IN-2 and typical purification yields for recombinant PAN endonuclease.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Virus Strain/Conditions | Reference |
| IC50 | 0.15 µM | PAN Endonuclease Enzymatic Assay | [1][2] |
| EC50 | 0.96 µM | Influenza A (H1N1/A/WSN/33) in MDCK cells | [1] |
| EC50 | 4.76 µM | PR/8(H1N1) in MDCK cells | [1] |
| EC50 | 1.85 µM | H3N2 in MDCK cells | [1] |
| EC50 | 5.06 µM | H5N1 in MDCK cells | [1] |
| EC50 | 0.71 µM | H9N2 in MDCK cells | [1] |
| EC50 | 2.36 µM | Influenza B in MDCK cells | [1] |
Table 2: Typical Yields for Recombinant PAN Endonuclease Purification
| Expression System | Purification Steps | Typical Yield | Purity | Reference |
| E. coli | Ni-NTA Affinity Chromatography, Ion Exchange | 5-10 mg/L of culture | >95% | [9][10][11] |
| Insect Cells (Baculovirus) | FLAG-Affinity Chromatography, Size Exclusion | 1-2 mg/L of culture | >90% | [12] |
Signaling Pathways and Experimental Workflows
PAN Endonuclease in Viral Transcription
The following diagram illustrates the "cap-snatching" mechanism, the critical role of PAN endonuclease, and the inhibitory action of compounds like IN-2.
Caption: The role of PAN endonuclease in the influenza virus "cap-snatching" mechanism.
Experimental Workflow for PAN Endonuclease Synthesis and Purification
This diagram outlines the key steps for producing and purifying recombinant PAN endonuclease.
Caption: Workflow for recombinant PAN endonuclease expression and purification.
Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged PAN Endonuclease in E. coli
This protocol is adapted from methodologies described for expressing the N-terminal domain of PA.[9][11][13]
1. Cloning:
-
The gene encoding the PAN endonuclease domain (e.g., residues 1-209 of the PA subunit) from a specific influenza A virus strain is amplified by PCR.[6]
-
The PCR product is cloned into an E. coli expression vector, such as pET-28a+, which incorporates an N-terminal Hexa-histidine (6xHis) tag for purification.[6][13]
2. Transformation:
-
The ligation product is transformed into a competent E. coli expression strain, such as BL21 (DE3).[10][13]
-
Transformants are selected on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a+).
3. Expression:
-
A single colony is used to inoculate a starter culture of LB medium with the selective antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[13][14]
-
The culture is then incubated for an additional 4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.[14]
4. Cell Harvesting:
-
The bacterial cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of His-tagged PAN Endonuclease
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC).[9][10][11]
1. Buffer Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT.
-
Storage Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM DTT.
2. Cell Lysis:
-
The frozen cell pellet is thawed and resuspended in ice-cold Lysis Buffer.
-
Lysozyme can be added to aid in lysis.
-
The cell suspension is lysed by sonication on ice.
-
The lysate is then clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
3. Affinity Chromatography:
-
The clarified supernatant is loaded onto a Ni-NTA agarose resin column pre-equilibrated with Lysis Buffer.[9][10]
-
The column is washed with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
The His-tagged PAN endonuclease is eluted from the column using the Elution Buffer, typically with a step or linear gradient of imidazole.[10]
4. Buffer Exchange and Storage:
-
The eluted fractions containing the purified protein are pooled.
-
The buffer is exchanged into the final Storage Buffer using dialysis or a desalting column.
-
The protein concentration is determined (e.g., using a BCA assay), and the purity is assessed by SDS-PAGE. The purified protein should appear as a single band at the expected molecular weight.
-
For long-term storage, the protein can be flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 3: Endonuclease Activity Assay (Gel-Based)
This assay is used to confirm the enzymatic activity of the purified PAN endonuclease and to test the efficacy of inhibitors like IN-2.[8][13]
1. Reaction Setup:
-
The reaction is typically performed in a buffer containing 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, and a divalent cation like 2 mM MnCl₂ or MgCl₂.[13]
-
A single-stranded DNA (ssDNA) or RNA substrate is used (e.g., M13mp18 ssDNA).[13][15]
-
For inhibitor testing, the purified PAN endonuclease is pre-incubated with varying concentrations of this compound for 15-30 minutes at room temperature.
2. Enzymatic Reaction:
-
The reaction is initiated by adding the ssDNA substrate to the enzyme (or enzyme-inhibitor mixture).
-
The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
3. Analysis:
-
The reaction is stopped by adding a stop solution (e.g., EDTA and a loading dye).
-
The reaction products are resolved on an agarose gel.[13][15]
-
The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized.
-
Endonuclease activity is indicated by the degradation of the ssDNA substrate. Inhibition is observed as a reduction in substrate degradation compared to the no-inhibitor control.
Conclusion
The protocols outlined provide a robust framework for the successful expression and purification of active PAN endonuclease for research and drug discovery applications. The availability of highly pure and active enzyme is a prerequisite for detailed biochemical and structural analyses, as well as for the high-throughput screening and characterization of novel inhibitors targeting the influenza virus.
References
- 1. PAN endonuclease-IN-2_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterologous Expression and High Degree Purification of the Restriction Endonuclease SauUSI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing PAN Endonuclease-IN-2 in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza A virus (IAV) remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is essential for viral replication and transcription.[1] A critical step in viral transcription is "cap-snatching," where the endonuclease domain located in the N-terminus of the PA subunit (PAN) cleaves the 5' caps from host cell pre-mRNAs.[2][3] These capped fragments are then used as primers to synthesize viral mRNAs, making the PAN endonuclease an attractive target for antiviral drug development.[2][4][5]
PAN endonuclease-IN-2 is a potent and selective inhibitor of the influenza virus PAN endonuclease. It acts by chelating the two divalent metal ions in the enzyme's active site, thereby blocking the cleavage of host mRNA and inhibiting viral replication.[3][6] These application notes provide detailed protocols for evaluating the in vitro cytotoxicity and antiviral efficacy of this compound in A549 cells, a human lung adenocarcinoma epithelial cell line commonly used for influenza virus research.[7]
Mechanism of Action of this compound
The influenza virus RdRp uses a unique mechanism to synthesize its messenger RNA (mRNA). The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the endonuclease activity of the PA subunit. This compound directly inhibits this cleavage step, preventing the generation of primers necessary for viral transcription by the PB1 subunit. This ultimately halts viral protein synthesis and the production of new viral particles.
Figure 1. Mechanism of this compound Action.
Experimental Protocols
This protocol describes the standard procedure for maintaining and subculturing the A549 human lung epithelial cell line.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM or F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing the base medium (DMEM or F-12K) with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Renew the complete growth medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and add aliquots of the cell suspension to new culture vessels at a recommended subcultivation ratio of 1:3 to 1:8.
This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound on A549 cells using an MTT assay.[8][9][10]
Figure 2. Workflow for MTT Cytotoxicity Assay.
Materials:
-
A549 cells
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC₅₀ value using non-linear regression analysis.
This protocol is used to determine the 50% effective concentration (EC₅₀) of this compound by measuring the reduction in influenza virus plaque formation.
Figure 3. Workflow for Plaque Reduction Assay.
Materials:
-
Confluent A549 cell monolayers in 6-well plates
-
Influenza A virus (e.g., A/WSN/33 (H1N1))
-
This compound
-
Infection medium (serum-free medium with TPCK-treated trypsin)
-
Agarose overlay (containing infection medium and PAN-IN-2)
-
Crystal violet staining solution
Procedure:
-
Seed A549 cells in 6-well plates and grow until they form a confluent monolayer (95-100%).
-
Wash the cell monolayers twice with sterile PBS.
-
Prepare serial dilutions of this compound in infection medium.
-
Add the drug dilutions to the wells and incubate for 1 hour at 37°C.
-
Remove the drug-containing medium and infect the cells with influenza virus at a low multiplicity of infection (MOI) of ~0.01 for 1 hour at 37°C. Include a virus-only control.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x infection medium (containing the corresponding concentration of this compound) and 1.2% agarose.
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.
-
Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
This protocol assesses the effect of this compound on the expression of influenza virus proteins (e.g., Nucleoprotein - NP, Hemagglutinin - HA) in infected A549 cells.[11][12][13][14][15]
Materials:
-
Infected and treated A549 cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Influenza A NP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed A549 cells in 6-well plates. Once confluent, treat with a non-toxic concentration of this compound (e.g., 5x EC₅₀) for 1 hour.
-
After 1 hour, replace the inoculum with fresh medium containing the inhibitor and incubate for 8-24 hours.
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.[15]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-NP and anti-β-actin as a loading control) overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities to determine the relative reduction in viral protein expression.
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on A549 Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.231 | 0.079 | 98.2% |
| 10 | 1.198 | 0.091 | 95.5% |
| 25 | 1.050 | 0.102 | 83.7% |
| 50 | 0.630 | 0.066 | 50.2% |
| 100 | 0.155 | 0.023 | 12.4% |
| CC₅₀ (µM) | ~50 |
Table 2: Antiviral Activity of this compound against Influenza A/WSN/33 in A549 Cells
| Concentration (µM) | Mean Plaque Count | Std. Deviation | % Plaque Reduction |
| 0 (Control) | 150 | 12 | 0.0% |
| 0.1 | 138 | 15 | 8.0% |
| 0.5 | 95 | 11 | 36.7% |
| 1.0 | 72 | 9 | 52.0% |
| 5.0 | 15 | 4 | 90.0% |
| 10.0 | 2 | 2 | 98.7% |
| EC₅₀ (µM) | ~0.9 | ||
| Selectivity Index (SI) | ~55.6 (CC₅₀/EC₅₀) |
References
- 1. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model-based analysis of influenza A virus replication in genetically engineered cell lines elucidates the impact of host cell factors on key kinetic parameters of virus growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Swine influenza virus triggers ferroptosis in A549 cells to enhance virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Measuring the Potency of PAN Endonuclease-IN-2: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of PAN endonuclease-IN-2, a potent inhibitor of the influenza virus PAN endonuclease. These protocols are intended for researchers, scientists, and professionals involved in drug development and virology.
Data Presentation
The inhibitory and antiviral activities of this compound are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| PAN Endonuclease | 0.15[1] |
Table 2: In Vitro Antiviral Activity of this compound in MDCK Cells [1]
| Influenza Virus Strain | EC50 (µM) |
| A/WSN/33 (H1N1) | 0.96 |
| PR/8 (H1N1) | 4.76 |
| H3N2 | 1.85 |
| H5N1 | 5.06 |
| H9N2 | 0.71 |
| Influenza B | 2.36 |
Signaling Pathway and Mechanism of Action
The influenza virus RNA-dependent RNA polymerase (RdRp) complex, consisting of PA, PB1, and PB2 subunits, is crucial for viral replication. The N-terminal domain of the PA subunit (PAN) possesses endonuclease activity, which cleaves the 5' caps from host cell pre-mRNAs.[1][2] This "cap-snatching" mechanism generates primers for the synthesis of viral mRNA, making the PAN endonuclease an attractive target for antiviral drugs.[2][3] this compound inhibits this enzymatic activity, thereby blocking viral replication.[1]
Mechanism of PAN endonuclease and its inhibition.
Experimental Protocols
IC50 Determination: In Vitro PAN Endonuclease FRET-Based Assay
This protocol describes a method to determine the IC50 value of this compound by measuring the inhibition of recombinant PAN endonuclease activity using a Förster Resonance Energy Transfer (FRET)-based assay.[4][5]
Workflow for IC50 determination of PAN-IN-2.
Materials:
-
Recombinant PAN endonuclease protein
-
Fluorogenic RNA substrate (FRET-labeled)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM MnCl2
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of each compound dilution. For controls, add 2 µL of DMSO (negative control, 0% inhibition) and a known PAN endonuclease inhibitor (positive control).
-
Add 90 µL of a solution containing recombinant PAN endonuclease in assay buffer to each well.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the endonuclease reaction by adding 10 µL of the fluorogenic RNA substrate to each well.[5]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 495 nm excitation, 516 nm emission).[5]
-
Data Analysis:
-
Calculate the initial reaction rate for each well from the linear portion of the fluorescence curve.
-
Normalize the rates to the DMSO control (100% activity) and calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
EC50 Determination: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol determines the EC50 of this compound by measuring its ability to protect Madin-Darby Canine Kidney (MDCK) cells from virus-induced cytopathic effect (CPE).[1][6]
Workflow for EC50 determination of PAN-IN-2.
Materials:
-
MDCK cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Influenza virus stock (e.g., H1N1)
-
This compound
-
Trypsin-TPCK (for virus activation)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium containing trypsin-TPCK.
-
Infection and Treatment:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the diluted compound to the appropriate wells.
-
Add the influenza virus stock at a predetermined multiplicity of infection (MOI).
-
Include control wells: cells only (no virus, no compound) and cells with virus only (no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Cell Viability Assessment:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[6]
-
Incubate as required to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration, normalized to the cell-only control (100% viability) and the virus-only control (0% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the EC50 value.
-
References
- 1. PAN endonuclease-IN-2_TargetMol [targetmol.com]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computation-Guided Discovery of Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming PAN endonuclease-IN-2 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAN Endonuclease-IN-2, focusing on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A1: This is a common issue with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound's local environment rapidly changes from a favorable organic solvent to an unfavorable aqueous one, leading to precipitation.
Here are some strategies to mitigate this:
-
Serial Dilution in DMSO: Before adding the inhibitor to the aqueous buffer, perform initial serial dilutions in 100% DMSO. This reduces the concentration of the inhibitor in the final DMSO aliquot added to the assay, minimizing the shock of the solvent change.[1]
-
Optimize Final DMSO Concentration: Determine the maximum DMSO concentration your enzyme can tolerate without significant loss of activity.[2] Most enzyme assays can tolerate a final DMSO concentration of up to 1-5%.[2] Always include a DMSO-only control in your experiments to account for any solvent effects.[1]
-
Use of Co-solvents: In addition to DMSO, other co-solvents can be explored. However, it is crucial to first assess their impact on the stability and activity of the PAN endonuclease.[3][4][5][6][7]
Q2: What is the recommended solvent for this compound?
A2: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for many poorly soluble organic inhibitors.[1] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation. For working solutions in aqueous buffers, the final DMSO concentration should be kept as low as possible while maintaining the solubility of the inhibitor.
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, other solvents can be tested, but their compatibility with the PAN endonuclease enzyme must be thoroughly evaluated. Solvents like ethanol, isopropanol, or glycerol have been used in enzyme assays.[8] It is essential to perform control experiments to measure the effect of the solvent on enzyme activity. Some organic solvents can denature proteins or interfere with the enzymatic reaction.[3][4][5][6][7]
Q4: My IC50 values for this compound are inconsistent. Could this be related to its solubility?
A4: Absolutely. Poor solubility is a frequent cause of variability in potency assays. If the inhibitor precipitates in the assay well, the effective concentration is lower and more variable than the nominal concentration, leading to inconsistent IC50 values. Ensuring the compound remains fully dissolved throughout the experiment is critical for obtaining reproducible data.
Troubleshooting Guides
Issue 1: Visible Precipitation of this compound in Assay Wells
Cause: The aqueous solubility of the inhibitor has been exceeded.
Solutions:
-
Reduce Final Inhibitor Concentration: If experimentally feasible, lower the highest concentration of this compound tested.
-
Increase Final DMSO Concentration: Cautiously increase the final percentage of DMSO in the assay, ensuring it remains below the concentration that inhibits the enzyme.
-
Employ Formulation Strategies: For persistent solubility issues, consider more advanced formulation techniques.
-
Solid Dispersions: This involves dispersing the inhibitor in a hydrophilic carrier matrix.[9][10] This can significantly enhance the apparent solubility and dissolution rate of the compound in aqueous media.[9][10]
-
Hydrophobic Ion Pairing (HIP): If this compound has an ionizable group, it can be paired with an oppositely charged molecule containing a hydrophobic moiety. This complex can exhibit altered solubility properties.[11][12][13]
-
Issue 2: Low or No Apparent Inhibition by this compound
Cause: The actual concentration of the dissolved inhibitor in the assay is much lower than expected due to poor solubility.
Solutions:
-
Confirm Stock Solution Integrity: Ensure the DMSO stock solution is fully dissolved. Gentle warming or sonication may be required.
-
Solubility Enhancement Techniques: Implement the formulation strategies described above (Solid Dispersions, Hydrophobic Ion Pairing) to increase the concentration of the dissolved inhibitor.
-
Assay Re-optimization: Re-evaluate the assay buffer conditions. Changes in pH or the inclusion of non-denaturing detergents might improve inhibitor solubility without compromising enzyme activity.
Data on Solubility Enhancement Strategies
The following tables provide illustrative data on how different formulation strategies can improve the solubility of a model hydrophobic inhibitor like this compound.
Table 1: Effect of Co-solvents on Apparent Solubility
| Co-solvent (5% v/v in Buffer) | Apparent Solubility of this compound (µM) | Fold Increase vs. Buffer Alone |
| None (Aqueous Buffer) | < 0.1 | - |
| DMSO | 25 | > 250 |
| Ethanol | 15 | > 150 |
| Glycerol | 5 | > 50 |
Table 2: Impact of Solid Dispersion on Solubility
| Formulation | Carrier Polymer | Drug:Carrier Ratio | Apparent Solubility (µM) | Fold Increase vs. Unformulated Drug |
| Unformulated PAN-IN-2 | - | - | < 0.1 | - |
| Solid Dispersion 1 | Poloxamer 188 | 1:5 | 50 | > 500 |
| Solid Dispersion 2 | PVP K30 | 1:10 | 80 | > 800 |
| Solid Dispersion 3 | Soluplus® | 1:7 | 120 | > 1200 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using Co-solvents
-
Stock Solution Preparation:
-
Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a concentration range for your assay.
-
For the final dilution into the aqueous assay buffer, ensure the volume of the DMSO solution added is minimal (e.g., 1-5 µL into a 100 µL final assay volume) to keep the final DMSO concentration low.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the inhibitor-treated samples.
-
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation Method
-
Dissolution:
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization and Use:
-
Characterize the solid dispersion to confirm the amorphous state of the drug (e.g., using DSC or XRD).
-
For use in assays, weigh the solid dispersion powder and dissolve it directly in the aqueous assay buffer. Determine the dissolution rate and apparent solubility compared to the unformulated compound.
-
Visualizations
Caption: Standard workflow for preparing and using a DMSO-soluble inhibitor.
Caption: Workflow for preparing a solid dispersion to improve solubility.
Caption: Troubleshooting logic for addressing solubility-related assay issues.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases [pubmed.ncbi.nlm.nih.gov]
- 4. Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. japsonline.com [japsonline.com]
- 11. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophobic ion pairing: altering the solubility properties of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of PAN endonuclease-IN-2 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with the PAN (Polymerase Acidic N-terminal) endonuclease inhibitor, IN-2, in solution.
Frequently Asked Questions (FAQs)
Q1: What is PAN endonuclease and why is IN-2 a relevant inhibitor?
PAN endonuclease is the N-terminal domain of the influenza A virus polymerase acidic (PA) protein.[1][2] This enzymatic domain is crucial for viral replication through a "cap-snatching" mechanism, where it cleaves host pre-mRNAs to generate primers for the synthesis of viral mRNA.[3][4] PAN endonuclease-IN-2 (also known as compound T-31) is a potent inhibitor of this enzyme with an IC50 of 0.15 μM and demonstrates broad-spectrum anti-influenza activity.[5]
Q2: What are the common stability issues observed with this compound in solution?
Users may encounter several stability-related challenges during experiments:
-
Precipitation of IN-2: Small molecule inhibitors, particularly those with hydrophobic properties, can have low solubility in aqueous buffers, leading to precipitation.[3]
-
Aggregation of PAN Endonuclease: The protein itself may aggregate, especially at high concentrations or under suboptimal buffer conditions.
-
Loss of Enzymatic Activity: Improper storage or handling of the enzyme or instability of the protein-inhibitor complex can lead to a reduction in the observed inhibitory effect.
Q3: What are the critical components of a buffer for a PAN endonuclease activity assay?
A typical reaction buffer for a PAN endonuclease assay includes:
-
A buffering agent (e.g., 10-50 mM Tris-HCl or HEPES) to maintain a stable pH, generally between 7.5 and 8.0.[1][2][3]
-
A salt (e.g., 100 mM NaCl or KCl) to maintain ionic strength.[1][2][3]
-
A reducing agent (e.g., 2 mM DTT or 10 mM β-mercaptoethanol) to prevent oxidation.[3][6]
-
A divalent cation, which is essential for catalytic activity. Manganese (Mn²⁺) is strongly preferred over magnesium (Mg²⁺) as it significantly enhances endonuclease activity.[2][6] A typical concentration is 1-2 mM MnCl₂.[1][6]
Q4: How should PAN endonuclease and IN-2 be stored?
For long-term stability, it is recommended to store the powdered form of this compound at -20°C.[5] Once dissolved in a solvent like DMSO, aliquots should be stored at -80°C to minimize degradation.[5] The PAN endonuclease enzyme should also be stored at -80°C in a suitable buffer, often containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Assay Buffer
Symptoms:
-
Visible turbidity or particulate matter in the reaction mixture upon addition of IN-2.
-
Inconsistent or lower-than-expected inhibitory activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low Solubility of IN-2 | Increase the final concentration of the organic solvent (e.g., DMSO) used to dissolve IN-2. However, keep the final concentration below 5% to avoid impacting enzyme activity. | Many small molecule inhibitors are hydrophobic and require an organic solvent for solubilization. |
| Incompatible Buffer | Modify the buffer composition. Try adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100). | Detergents can help to solubilize hydrophobic compounds and prevent aggregation. |
| High Concentration of IN-2 | Perform a dose-response curve to determine the optimal concentration range for IN-2. Avoid using concentrations that exceed its solubility limit in the assay buffer. | Exceeding the solubility limit will lead to precipitation regardless of other factors. |
Issue 2: Aggregation and Instability of PAN Endonuclease
Symptoms:
-
Loss of enzymatic activity over time, even in the absence of the inhibitor.
-
Visible precipitation or turbidity in the enzyme stock solution.
-
Inconsistent results in activity assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of the PAN endonuclease construct being used. Adjust the buffer pH to be at least one unit away from the pI. | Proteins are least soluble at their isoelectric point. |
| Incorrect Salt Concentration | Optimize the salt concentration (e.g., 50-200 mM NaCl or KCl). | Salt concentration affects electrostatic interactions and can influence protein stability. |
| Oxidation of Cysteine Residues | Ensure a sufficient concentration of a reducing agent like DTT or TCEP in the storage and assay buffers. | Reducing agents prevent the formation of disulfide bonds that can lead to aggregation. |
| High Protein Concentration | Work with lower protein concentrations when possible. If high concentrations are necessary, consider adding stabilizing osmolytes like glycerol (5-20%) or sucrose to the storage buffer. | High protein concentrations increase the likelihood of intermolecular interactions and aggregation. Osmolytes can help stabilize the native protein structure. |
| Improper Storage | Aliquot the enzyme into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Temperature fluctuations can denature proteins and lead to aggregation. |
Quantitative Data Summary
The following tables provide examples of quantitative data for PAN endonuclease inhibitors. While specific data for IN-2 stability is not publicly available, the data for other inhibitors can serve as a useful reference.
Table 1: IC₅₀ Values of Various PAN Endonuclease Inhibitors
| Inhibitor | Target | IC₅₀ (μM) | Reference |
| This compound | PAN Endonuclease | 0.15 | [5] |
| Lifitegrast | PAN Endonuclease | 32.82 ± 1.34 | [1] |
| Lifitegrast | PAN Endonuclease (I38T mutant) | 26.81 ± 1.2 | [1] |
| Lead 39-(S) | Influenza Virus Polymerase Complex | 0.0174 | [7] |
Table 2: Thermal Shift Assay (TSA) Data for PAN Endonuclease with Inhibitor BXA
This data is for the inhibitor Baloxavir acid (BXA) and serves as an example of how stability can be quantified.
| PAN Endonuclease Variant | ΔTₘ with BXA (°C) | Interpretation | Reference |
| Wild-Type (WT) | 22.7 | High stabilization | [8] |
| I38T Mutant | 14.9 | Reduced stabilization | [8][9] |
| E23K Mutant | 19.8 | Moderate stabilization | [8][9] |
| A36V Mutant | 21.7 | High stabilization | [9] |
Experimental Protocols
Protocol 1: Gel-Based PAN Endonuclease Activity Assay
This protocol is adapted from methods used to assess the activity of PAN endonuclease and its inhibition.[1][3]
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Molecular biology-grade water
-
10x Digestion Buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 M NaCl, 20 mM MnCl₂, 100 mM β-mercaptoethanol)
-
Substrate (e.g., 100 ng of single-stranded DNA like M13mp18)
-
This compound at the desired final concentration (dissolved in DMSO; ensure final DMSO concentration is <5%)
-
-
-
Initiate the Reaction:
-
Add PAN endonuclease to a final concentration of approximately 1.5 μM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Stop the Reaction:
-
Add EDTA to a final concentration of 50 mM to chelate the Mn²⁺ ions and stop the reaction.
-
-
Analyze the Products:
-
Resolve the reaction products on a 0.8-1.0% agarose gel stained with a nucleic acid dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. A decrease in the intensity of the full-length substrate band and the appearance of smaller fragments indicate endonuclease activity. The degree of inhibition can be assessed by comparing the band intensities in the presence and absence of IN-2.
-
Protocol 2: Thermal Shift Assay (TSA) for Stability Assessment
This is a general protocol to assess the thermal stability of PAN endonuclease in the presence of IN-2.[10][11]
-
Prepare the Protein-Dye Mixture:
-
In a microcentrifuge tube, mix the PAN endonuclease with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). A final protein concentration of 1-2 mg/mL and a 5x final dye concentration is a good starting point.
-
-
Prepare the Assay Plate:
-
In a 96-well PCR plate, add the protein-dye mixture to each well.
-
Add this compound at various concentrations to the appropriate wells. Include a no-inhibitor control.
-
If screening for optimal buffer conditions, add different buffer formulations to the wells.
-
-
Run the Assay:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.
-
An increase in the Tₘ in the presence of IN-2 (a positive ΔTₘ) indicates that the inhibitor binds to and stabilizes the protein.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAN endonuclease-IN-2_TargetMol [targetmol.com]
- 6. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of PAN Endonuclease Inhibitors through Spirocyclization Strategy against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. bio-rad.com [bio-rad.com]
- 11. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
Potential off-target effects of PAN endonuclease-IN-2
Welcome to the technical support center for PAN Endonuclease-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this inhibitor effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and unexpected outcomes during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the influenza virus PAN endonuclease, with an IC50 of 0.15 µM.[1] The PAN endonuclease is the N-terminal domain of the influenza virus polymerase acidic (PA) protein, which is a component of the viral RNA-dependent RNA polymerase complex.[1] This endonuclease is essential for viral replication as it performs "cap-snatching," a process where it cleaves the 5' caps from host cell mRNAs to use as primers for the synthesis of viral mRNAs.[2] By inhibiting this enzyme, this compound blocks viral transcription and replication.
Q2: What is the reported anti-influenza activity of this compound?
This compound has demonstrated broad-spectrum activity against various influenza virus strains in Madin-Darby canine kidney (MDCK) cells.[1] The 50% effective concentrations (EC50) are summarized in the table below.
| Influenza Virus Strain | EC50 (µM) |
| A/WSN/33 (H1N1) | 0.96[1] |
| PR/8 (H1N1) | 4.76[1] |
| H3N2 | 1.85[1] |
| H5N1 | 5.06[1] |
| H9N2 | 0.71[1] |
| Influenza B | 2.36[1] |
Q3: Are there any known off-target effects of this compound?
Currently, there is no publicly available data specifically detailing the off-target effects of this compound. However, like many enzyme inhibitors, the potential for off-target activity exists. The PAN endonuclease is a two-metal-dependent nuclease.[3] Inhibitors designed to chelate these metal ions in the active site could potentially interact with other cellular metalloenzymes, particularly other nucleases. For instance, some inhibitors of two-metal-ion-dependent viral enzymes have shown cross-reactivity with other viral enzymes that share a similar active site architecture. Researchers should be mindful of this possibility when interpreting experimental results.
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] When in solvent, it should be stored at -80°C for up to one year.[1]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound.
Problem 1: Higher than expected cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of host cellular nucleases or other essential enzymes. | 1. Perform a dose-response curve to determine the concentration at which cytotoxicity is observed. 2. Compare the cytotoxic concentration to the EC50 for viral inhibition. A small therapeutic window may suggest off-target effects. 3. Test the inhibitor in a different cell line to see if the cytotoxicity is cell-type specific. 4. If possible, perform a counter-screen against a panel of human nucleases or other relevant metalloenzymes to identify potential off-targets. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level (typically <0.5%). 2. Run a vehicle control (solvent only) to assess the baseline level of cytotoxicity. |
| Compound precipitation. | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. If precipitation is suspected, try preparing the inhibitor solution in a different solvent or at a lower concentration. |
Problem 2: Inconsistent or lower than expected antiviral activity.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration. | 1. Verify the calculations for your stock solution and working dilutions. 2. If possible, confirm the concentration and purity of your inhibitor stock using analytical methods like HPLC. |
| Inhibitor degradation. | 1. Ensure the inhibitor has been stored correctly as per the manufacturer's instructions. 2. Prepare fresh dilutions from a new stock for each experiment. |
| Assay conditions are not optimal. | 1. Review the experimental protocol to ensure all steps were followed correctly. 2. Check the pH and temperature of your assay buffers, as enzyme activity can be sensitive to these parameters. |
| Cell health and density. | 1. Ensure cells are healthy and within a consistent passage number. 2. Optimize cell seeding density to ensure a consistent viral infection and readout. |
Problem 3: Unexpected results in in vitro endonuclease assays.
| Possible Cause | Troubleshooting Step |
| Sub-optimal enzyme activity. | 1. Run a positive control with a known PAN endonuclease inhibitor to validate the assay. 2. Ensure the recombinant PAN endonuclease is active and has been stored correctly. 3. Verify the concentration of divalent cations (e.g., Mn2+ or Mg2+) in the reaction buffer, as these are crucial for enzyme activity. |
| Issues with the substrate. | 1. Confirm the integrity and concentration of your nucleic acid substrate. 2. If using a fluorescently labeled substrate, check for photobleaching or degradation. |
| Inhibitor is not active against the isolated enzyme. | 1. This could indicate that the inhibitor's antiviral effect in cells is not solely due to direct PAN endonuclease inhibition. Consider the possibility of it targeting other viral or host factors. |
Experimental Protocols & Workflows
Protocol 1: In Vitro PAN Endonuclease Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against recombinant PAN endonuclease.
-
Reagents and Materials:
-
Recombinant influenza PAN endonuclease
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl2, 1 mM DTT)
-
Fluorescently labeled RNA or DNA substrate
-
This compound
-
DMSO (for inhibitor dilution)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add a small volume of the diluted inhibitor to the assay wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant PAN endonuclease to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled substrate to all wells.
-
Immediately begin monitoring the change in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound.
-
Reagents and Materials:
-
MDCK cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of absorbance measurement at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 (50% cytotoxic concentration).
-
References
PAN endonuclease-IN-2 resistance mutation profiling
Disclaimer: Information regarding specific resistance mutations to PAN endonuclease-IN-2 is not currently available in published literature. This guide provides comprehensive information on this compound and a detailed framework for resistance profiling using the well-characterized PAN endonuclease inhibitor, Baloxavir, as a model. The methodologies and principles described herein can be directly applied to investigate and characterize potential resistance to this compound.
General Information
This compound (also known as compound T-31) is an inhibitor of the influenza virus cap-dependent endonuclease, a crucial enzyme for viral replication. It demonstrates broad-spectrum activity against various influenza A and B strains.
Mechanism of Action: The influenza virus RNA polymerase, a complex of three subunits (PA, PB1, and PB2), initiates transcription through a "cap-snatching" mechanism. The PA subunit's N-terminal domain (PAN) possesses endonuclease activity that cleaves the 5' cap from host pre-mRNAs. These capped fragments are then used as primers to synthesize viral mRNA. PAN endonuclease inhibitors block this enzymatic activity, thereby preventing viral gene transcription and replication. This compound is also reported to target the influenza hemagglutinin (HA) protein, potentially interfering with viral entry into host cells.
Frequently Asked Questions (FAQs)
Q1: What are the known inhibitory concentrations of this compound?
A1: The reported in vitro inhibitory concentrations for this compound are summarized in the table below.
Q2: What resistance mutations have been identified for other PAN endonuclease inhibitors?
A2: While specific resistance mutations for this compound have not been published, studies on the approved drug Baloxavir have identified a primary resistance mutation in the PA subunit:
-
I38T: An isoleucine to threonine substitution at amino acid position 38 is the most frequently observed mutation conferring resistance to Baloxavir.[1][2]
Other mutations in the PA endonuclease active site, such as E119D and F105S, have been identified for other prototypical inhibitors in laboratory studies.[1] Researchers investigating resistance to this compound should consider sequencing the PA gene of resistant viruses, with a particular focus on the region around the active site.
Q3: How can I select for viruses resistant to this compound in cell culture?
A3: Resistance selection can be performed by serially passaging the virus in the presence of sub-optimal concentrations of the inhibitor. The concentration is gradually increased with each passage to select for viral variants with reduced susceptibility. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: My IC50/EC50 values for this compound are inconsistent. What are the potential causes?
A4: Inconsistent results can arise from several factors. Please refer to our troubleshooting guide below for common issues and solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in EC50 values | 1. Inconsistent virus titer.2. Cell viability issues (e.g., overgrown or unhealthy cells).3. Pipetting errors.4. Instability of the compound in the assay medium. | 1. Re-titer the virus stock before each experiment.2. Ensure consistent cell seeding density and use cells within a specific passage number range.3. Use calibrated pipettes and be meticulous with dilutions.4. Prepare fresh compound dilutions for each experiment. |
| No inhibition observed in biochemical assay | 1. Inactive recombinant PAN endonuclease enzyme.2. Incorrect buffer composition (e.g., wrong pH or lack of divalent cations like Mn2+).3. Degraded substrate.4. Compound precipitation. | 1. Test the enzyme activity with a known inhibitor as a positive control.2. Verify the buffer components and pH. The endonuclease activity is often dependent on Mn2+ ions.3. Use a fresh aliquot of the substrate.4. Check the solubility of this compound in the final assay buffer. Consider using a small percentage of DMSO. |
| Unable to select for resistant viruses | 1. The genetic barrier to resistance is high.2. The starting concentration of the inhibitor is too high, preventing any viral replication.3. Insufficient number of passages. | 1. This can be a positive indicator for the inhibitor. Continue passaging for an extended period.2. Start the selection process at a concentration below the EC50 (e.g., 0.5 x EC50).3. Continue passaging for at least 10-15 passages, gradually increasing the inhibitor concentration. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 0.15 µM | Concentration causing 50% inhibition of the PAN endonuclease enzyme. |
| EC50 (H1N1/A/WSN/33) | 0.96 µM | Concentration causing 50% inhibition of viral replication in MDCK cells. |
| EC50 (PR/8(H1N1)) | 4.76 µM | Concentration causing 50% inhibition of viral replication in MDCK cells. |
| EC50 (H3N2) | 1.85 µM | Concentration causing 50% inhibition of viral replication in MDCK cells. |
| EC50 (H5N1) | 5.06 µM | Concentration causing 50% inhibition of viral replication in MDCK cells. |
| EC50 (H9N2) | 0.71 µM | Concentration causing 50% inhibition of viral replication in MDCK cells. |
| EC50 (Influenza B) | 2.36 µM | Concentration causing 50% inhibition of viral replication in MDCK cells. |
Table 2: Example of Resistance Profile for Baloxavir (Illustrative)
| PA Mutation | Fold-change in EC50 (vs. Wild-Type) | Virus Strain |
| I38T | 30 - 70 | Influenza A(H1N1)pdm09 |
| I38M | 5 - 15 | Influenza A(H3N2) |
| I38F | 3 - 10 | Influenza A(H3N2) |
Experimental Protocols
In Vitro Resistance Selection by Serial Passage
This protocol describes the selection of drug-resistant influenza virus variants in a cell culture system.[3][4][5]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Wild-type influenza virus stock of known titer
-
Infection medium (e.g., DMEM with TPCK-trypsin and BSA)
-
This compound
-
96-well plates or T-25 flasks
Procedure:
-
Seed MDCK cells in T-25 flasks to form a confluent monolayer.
-
Infect the cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, remove the inoculum and add infection medium containing this compound at a sub-inhibitory concentration (e.g., 0.5x EC50).
-
Incubate the culture at 37°C until a cytopathic effect (CPE) is observed (typically 2-3 days).
-
Harvest the supernatant, which contains the progeny virus (Passage 1).
-
Titer the harvested virus.
-
Use the Passage 1 virus to infect fresh MDCK cells, this time in the presence of a slightly higher concentration of this compound (e.g., 1x or 2x the previous concentration).
-
Repeat steps 4-7 for multiple passages (typically 10-15).
-
After several passages, perform a plaque assay in the presence and absence of the inhibitor to isolate individual resistant clones.
-
Sequence the PA gene from the resistant clones to identify mutations.
Biochemical Endonuclease Assay (Gel-Based)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant PAN endonuclease.[1][2]
Materials:
-
Purified recombinant PAN endonuclease domain protein
-
Single-stranded DNA (ssDNA) or RNA substrate
-
Assay buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT)
-
MnCl2
-
This compound
-
Agarose gel and electrophoresis equipment
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the recombinant PAN endonuclease protein, assay buffer, and a specific concentration of this compound (or DMSO for control).
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the ssDNA/RNA substrate and MnCl2.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the reaction products by agarose gel electrophoresis. Cleavage of the substrate will result in smaller fragments.
-
Visualize the gel and quantify the amount of uncleaved substrate to determine the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound
-
6-well plates
-
Agarose overlay medium
Procedure:
-
Seed MDCK cells in 6-well plates to achieve a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum.
-
Wash the cells and overlay with agarose medium containing the corresponding serial dilutions of this compound.
-
Incubate at 37°C until plaques are visible (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.
Visualizations
Caption: Influenza "Cap-Snatching" Mechanism and Inhibition.
Caption: Experimental Workflow for Resistance Profiling.
Caption: Troubleshooting Inconsistent EC50 Results.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, A-315675 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection of influenza B viruses with reduced sensitivity to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAN Endonuclease-IN-2 Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PAN (Polymerase Acidic N-terminal) endonuclease-IN-2 and related enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PAN endonuclease?
A1: The PAN endonuclease is the N-terminal domain of the influenza virus polymerase acidic (PA) protein. It is a critical component of the viral replication machinery.[1][2] Its primary function is to perform "cap-snatching," a process where it cleaves the 5' caps from host pre-mRNAs.[3][4] These capped fragments then serve as primers for the synthesis of viral mRNA by the viral RNA-dependent RNA polymerase (RdRp).[3][4] This process is essential for the virus to produce its own proteins and replicate.[2] The endonuclease active site contains two divalent metal ions, typically Mn²⁺ or Mg²⁺, which are crucial for its catalytic activity.[5]
Q2: What is PAN endonuclease-IN-2?
A2: this compound (also known as compound T-31) is an inhibitor of the PAN endonuclease.[6] It exhibits broad-spectrum anti-influenza activity by targeting the endonuclease active site, thereby preventing the cap-snatching process and impeding viral replication.[6] It has a reported IC50 value of 0.15 μM.[6]
Q3: What are the different types of assays used to measure PAN endonuclease activity?
A3: Several assay formats can be used to measure PAN endonuclease activity and screen for inhibitors:
-
Gel-Based Endonuclease Assay: This is a common method where the cleavage of a single-stranded DNA (ssDNA) or RNA substrate is visualized by agarose gel electrophoresis.[7][8][9] While it provides a clear visual of cleavage products, it is generally low-throughput.[8]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay: This high-throughput assay uses a short oligonucleotide substrate labeled with a fluorophore and a quencher.[10] Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence signal.
-
Fluorescence Polarization (FP)-Based Assay: This is another high-throughput method used to identify small molecule binders to the PAN endonuclease.[11] It measures the change in the polarization of fluorescently labeled ligands upon binding to the enzyme.[11]
Troubleshooting Guides
Problem 1: No or Low Endonuclease Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Confirm the expiration date and proper storage of the enzyme at -20°C or -80°C.[12] - Avoid multiple freeze-thaw cycles.[12][13] - Test enzyme activity with a control substrate known to be cleaved efficiently.[12] |
| Suboptimal Reaction Conditions | - Ensure the assay buffer is at the correct pH (typically around 7.0-9.0).[14] - Verify the correct concentration of divalent metal ions (Mn²⁺ is often more efficient than Mg²⁺).[14][15] - Check that the incubation temperature is optimal (usually 37°C).[7][14] - Confirm the correct incubation time (e.g., 60 minutes).[14] |
| Substrate Issues | - Check the integrity and concentration of the DNA/RNA substrate. - If using a plasmid DNA substrate, ensure it is of high purity and free from contaminants.[12] - For FRET or FP assays, confirm the proper labeling and purity of the fluorescent substrate. |
| Presence of Inhibitors | - Ensure the sample preparation does not contain interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or high salt concentrations.[12][13] - If testing compounds, they may be potent inhibitors. Run a positive control without the test compound. |
Problem 2: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step |
| Substrate Degradation | - Protect fluorescently labeled substrates from light to prevent photobleaching. - Ensure the substrate is stored correctly and is not degraded by contaminating nucleases. |
| Autofluorescence of Test Compounds | - Screen test compounds for autofluorescence at the assay's excitation and emission wavelengths before performing the full assay. |
| Contaminated Reagents | - Use high-purity, nuclease-free water and reagents.[12] - Check for contamination in the assay buffer or other components. |
| Incorrect Plate Type | - For fluorescence assays, use black, opaque microplates to minimize background from scattered light and well-to-well crosstalk.[13] |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | - Use calibrated pipettes and be careful with small volumes.[13] - Ensure all components are thoroughly mixed before aliquoting.[13] |
| Incomplete Homogenization of Reagents | - Thaw all frozen components completely and mix gently but thoroughly before use.[13] |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. - Ensure proper sealing of the plate during incubation. |
| Enzyme Instability | - Prepare the enzyme dilution fresh for each experiment. - Consider adding a stabilizing agent like BSA to the reaction buffer, if compatible with the assay.[16] |
Data Presentation
Table 1: Optimal Reaction Conditions for PAN Endonuclease Assays
| Parameter | Recommended Condition | Reference |
| Enzyme Concentration | 1.5 µM (for gel-based assay) | [7] |
| Substrate Concentration | 100 ng ssDNA (for gel-based assay) or 0.2 µg·mL⁻¹ ph-DNA | [7][14] |
| Divalent Metal Ion | 1-2 mM Mn²⁺ | [9][14] |
| pH | 7.5 - 9.0 | [1][14] |
| Temperature | 37°C | [7][14] |
| Incubation Time | 60 minutes | [7][14] |
Table 2: IC50 Values of Common PAN Endonuclease Inhibitors
| Inhibitor | IC50 (µM) | Reference |
| This compound (T-31) | 0.15 | [6] |
| Baloxavir acid | Varies by strain | [7] |
| Lifitegrast (against PAN) | 32.82 ± 1.34 | [7] |
| Lifitegrast (against PAN-I38T) | 26.81 ± 1.2 | [7] |
| L-742,001 (Compound 3) | 0.35 (in cell culture) | [17] |
Experimental Protocols
Detailed Protocol for a Gel-Based PAN Endonuclease Assay
-
Prepare the Reaction Mix:
-
Add the Enzyme:
-
Add purified PAN endonuclease to the reaction mix to a final concentration of approximately 1.5 µM.[7]
-
-
Pre-incubation (Optional):
-
Pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiate the Reaction:
-
Incubation:
-
Stop the Reaction:
-
Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light. The cleavage of the ssDNA substrate will result in the disappearance or reduction in the intensity of the substrate band.
-
Quantify the band intensities using software like ImageJ to determine the extent of inhibition.[9]
-
Visualizations
Caption: The "Cap-Snatching" mechanism of influenza virus and the point of inhibition.
Caption: A logical workflow for troubleshooting common issues in enzymatic assays.
Caption: A generalized experimental workflow for a PAN endonuclease enzymatic assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PAN endonuclease-IN-2_TargetMol [targetmol.com]
- 7. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor [mdpi.com]
- 8. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imbb.forth.gr [imbb.forth.gr]
- 17. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
Technical Support Center: PAN Endonuclease Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cell toxicity of PAN endonuclease inhibitors and strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is PAN endonuclease and why is it a target for inhibitors?
The Polymerase Acidic (PA) N-terminal domain, or PAN endonuclease, is a critical component of the influenza virus RNA-dependent RNA polymerase.[1][2][3] This enzyme is responsible for a "cap-snatching" mechanism, where it cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of viral mRNAs.[1][4] This process is essential for viral replication, making the PAN endonuclease a prime target for the development of novel anti-influenza therapeutics.[1][5][6]
Q2: What are the potential mechanisms of cell toxicity for a PAN endonuclease inhibitor?
While PAN endonuclease is specific to the influenza virus, a small molecule inhibitor could potentially exhibit off-target effects leading to cell toxicity. The primary mechanisms of concern include:
-
Mitochondrial Toxicity: Mitochondria are often susceptible to drug-induced toxicity.[7] An inhibitor might interfere with mitochondrial functions such as oxidative phosphorylation, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[7][8]
-
Induction of Apoptosis: The compound might trigger programmed cell death, or apoptosis, through various signaling pathways.[9][10] This can be a direct effect on cellular components or a consequence of other toxic events like mitochondrial damage.
-
Inhibition of Cell Proliferation: The inhibitor could have a cytostatic effect, slowing down or halting cell division without directly causing cell death.[11][12]
-
Necrosis: At high concentrations, the compound might cause uncontrolled cell death (necrosis) by damaging the cell membrane.[13]
Q3: How can I assess the cytotoxicity of my PAN endonuclease inhibitor?
A tiered approach is recommended, starting with general cell viability assays and progressing to more specific mechanistic assays.
-
Initial Screening for Cytotoxicity: Use cell viability assays to determine the concentration range at which the inhibitor affects cell health.[11][14]
-
Mechanistic Evaluation: If cytotoxicity is observed, further assays can elucidate the underlying mechanism (e.g., apoptosis, mitochondrial toxicity).[8][9]
Q4: What are the common assays for measuring cell viability?
Several robust methods are available to assess cell viability, often relying on the metabolic activity of living cells.[11]
| Assay Type | Principle | Common Reagents | Detection Method |
| Tetrazolium Reduction | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[12] | MTT, MTS, XTT, WST-1 | Colorimetric |
| Resazurin Reduction | Reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, fluorescent dye) by metabolically active cells.[14] | Resazurin (e.g., alamarBlue) | Fluorometric/Colorimetric |
| ATP Quantification | Measurement of ATP levels, which are indicative of metabolically active cells.[14][15] | Luciferase, Luciferin | Luminescent |
Q5: How can I determine if my inhibitor is inducing apoptosis?
Apoptosis can be detected by measuring key markers of this process.[9][10][13]
| Assay Type | Principle | Detection Method |
| Caspase Activity Assays | Measures the activity of caspases, which are key proteases in the apoptotic cascade. | Luminescent, Fluorometric, Colorimetric |
| Annexin V Staining | Detects the translocation of phosphatidylserine to the outer cell membrane, an early marker of apoptosis. | Flow Cytometry, Fluorescence Microscopy |
| TUNEL Assay | Identifies DNA fragmentation, a hallmark of late-stage apoptosis. | Flow Cytometry, Fluorescence Microscopy |
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell density with a cell counter.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment wells for any precipitate. Determine the solubility of your compound in the cell culture medium. If necessary, use a lower concentration range or a different solvent (ensure the solvent concentration is consistent and non-toxic across all wells).
-
-
Possible Cause: Uneven incubation conditions ("edge effect").
-
Solution: To minimize evaporation in the outer wells of a microplate, fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
-
Issue 2: Discrepancy between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which might decrease before cell death is evident by a membrane integrity assay.[12]
-
Solution: This is often expected. Use a combination of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive picture of the inhibitor's toxic effects.[12]
-
-
Possible Cause: The inhibitor interferes with the assay chemistry.
-
Solution: Run a cell-free control where you add the inhibitor to the assay reagents to see if it directly affects the signal. If there is interference, consider using an alternative assay with a different detection principle.
-
Issue 3: No cytotoxicity observed, even at high concentrations.
-
Possible Cause: The inhibitor has a high therapeutic index (low toxicity).
-
Solution: This is a positive outcome. Ensure your positive controls (e.g., a known cytotoxic compound) are working as expected to validate the assay's sensitivity.
-
-
Possible Cause: The chosen cell line is resistant to the inhibitor's potential off-target effects.
-
Solution: Consider testing the inhibitor on a panel of different cell lines, including those known to be sensitive to mitochondrial toxins or inducers of apoptosis.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing a cytotoxic effect.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PAN endonuclease inhibitor. Remove the old media from the cells and add the media containing the inhibitor. Include vehicle-only controls and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Analysis: An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 3: Seahorse XF Cell Mito Stress Test for Mitochondrial Toxicity
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Compound Treatment: Treat the cells with the PAN endonuclease inhibitor for the desired duration.
-
Assay Preparation: Hydrate the sensor cartridge and prepare the assay medium containing the substrates.
-
Mito Stress Test: The Seahorse XF Analyzer will sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) and measure the oxygen consumption rate (OCR) in real-time.[16]
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters can indicate mitochondrial toxicity.[16]
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of a PAN endonuclease inhibitor.
Caption: A hypothetical signaling pathway for inhibitor-induced apoptosis via mitochondrial stress.
Caption: A troubleshooting flowchart for high variability in cell viability assay results.
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of an avian influenza polymerase PA(N) reveals an endonuclease active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. esrf.fr [esrf.fr]
- 5. journals.plos.org [journals.plos.org]
- 6. Inhibitors of Influenza Virus Polymerase Acidic (PA) Endonuclease: Contemporary Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Toxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Artifacts in High-Throughput Screens
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering artifacts in high-throughput screening (HTS) assays, with a focus on Pan-Assay Interference Compounds (PAINs). PAINs are frequent hitters in HTS campaigns and can lead to a significant waste of resources by generating false-positive results.[1][2] This guide will help you identify and mitigate the effects of these nuisance compounds.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINs)?
A1: Pan-Assay Interference Compounds (PAINs) are chemical compounds that appear as "hits" in multiple, unrelated high-throughput screens.[2] They tend to produce false-positive results due to their intrinsic chemical reactivity or other properties that interfere with assay technologies, rather than by specifically interacting with the intended biological target.[1][3] It is estimated that 5-12% of a typical academic screening library may consist of PAINs.[1]
Q2: How do PAINs cause false-positive results in HTS assays?
A2: PAINs can interfere with HTS assays through various mechanisms, including:
-
Chemical Reactivity: Many PAINs are electrophilic and can covalently modify proteins, including the target enzyme or other proteins in the assay mixture.[4][5] Thiol-reactive compounds are a common class of reactive PAINs.[4]
-
Redox Activity: Some PAINs can participate in redox cycling, which can interfere with assays that rely on redox-sensitive reporters.[1]
-
Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester and inhibit enzymes, leading to non-specific inhibition.[6]
-
Interference with Assay Technology: PAINs can directly interfere with the detection method. For example, fluorescent compounds can cause artifacts in fluorescence-based assays, and colored compounds can interfere with absorbance-based readouts.[1][7]
-
Metal Chelation: Some PAINs can chelate metal ions that are essential for enzyme function or for the assay signal generation.[1]
Q3: What are some common structural classes of PAINs?
A3: There are over 400 identified structural classes of PAINS. Some of the most frequently encountered classes include:
Q4: Are all compounds with PAINs substructures problematic?
A4: Not necessarily. While PAINs filters are useful for flagging potentially problematic compounds, they are not infallible and can sometimes flag legitimate hits.[8] Conversely, some problematic compounds may not be identified by these filters.[4] Therefore, experimental validation is crucial to determine if a hit compound is a genuine inhibitor or a PAIN.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating artifacts caused by potential PAINs in your HTS experiments.
Issue 1: A high number of hits from the primary screen show no activity in follow-up assays.
Possible Cause: The primary screen may be susceptible to interference from PAINs.
Troubleshooting Steps:
-
Computational Filtering: Run the structures of your hits through a PAINs filter to identify known problematic substructures. Several open-source and commercial filters are available.
-
Visual Inspection: Manually inspect the chemical structures of the hits for reactive functional groups or substructures known to be associated with assay interference.
-
Implement Counter-Screens: Design and perform counter-screens to identify specific interference mechanisms.[6][9] (See Experimental Protocols section).
-
Orthogonal Assays: Validate the activity of the hits in an orthogonal assay that uses a different detection method or principle but measures the same biological activity.[9]
Issue 2: Hit compounds show steep dose-response curves and high Hill slopes.
Possible Cause: This can be an indication of compound aggregation.[4][5]
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[5] If the compound's activity is significantly reduced, it is likely an aggregator.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates by the compound at the concentrations used in the assay.
Issue 3: Hit potency is highly dependent on the concentration of assay components (e.g., enzyme, substrate).
Possible Cause: The compound may be a non-specific inhibitor, possibly acting through covalent modification or aggregation.
Troubleshooting Steps:
-
Enzyme Concentration Dependence: Determine the IC50 of the inhibitor at different enzyme concentrations. A significant shift in IC50 with enzyme concentration can indicate a stoichiometric, irreversible inhibitor.
-
Pre-incubation Studies: Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. Time-dependent inhibition is a hallmark of irreversible or slowly reversible inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data related to PAINs and their interference in HTS.
Table 1: Prevalence of PAINs in Screening Libraries
| Library Type | Estimated Percentage of PAINs | Reference |
| Academic Screening Library | 5-12% | [1] |
Table 2: Common Assay Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Assay Type Affected | Quantitative Indication | Mitigation/Validation Strategy |
| Compound Aggregation | Most enzymatic assays | Steep Hill slopes (>2)[4][5] | Add 0.01% Triton X-100 to the assay buffer[5] |
| Fluorescence Quenching | Fluorescence-based assays | >20% reduction in assay signal at 10 µM[5] | Fluorescence quenching counter-screen[5] |
| Autofluorescence | Fluorescence-based assays | >20% increase in signal at 125 µM[5] | Autofluorescence counter-screen[5] |
| Thiol Reactivity | Assays with thiol-containing reagents (e.g., CPM) | IC50 values in the low micromolar range[4] | ALARM NMR, Mass Spectrometry[4] |
Experimental Protocols
Protocol 1: General Counter-Screen for Assay Interference
Objective: To identify compounds that interfere with the assay technology rather than the biological target.
Methodology:
-
Prepare two sets of assay plates.
-
Plate 1 (Standard Assay): Run the assay as in the primary screen with all components (enzyme, substrate, test compound).
-
Plate 2 (Counter-Screen): Run the assay without the biological target (e.g., enzyme). All other components, including the substrate, reporter, and test compound, should be present.
-
Analysis: Compounds that show a signal in Plate 2 are likely interfering with the assay components or the detection method.
Protocol 2: Detergent-Based Assay for Identifying Aggregators
Objective: To differentiate true inhibitors from non-specific inhibitors that act via aggregation.
Methodology:
-
Prepare two assay conditions: one with the standard assay buffer and another with the assay buffer supplemented with 0.01% (v/v) Triton X-100.[5]
-
Perform dose-response experiments for the hit compounds under both conditions.
-
Analysis: A significant rightward shift in the IC50 curve (i.e., loss of potency) in the presence of Triton X-100 suggests that the compound is an aggregator.[7]
Protocol 3: Fluorescence Interference Counter-Screen
Objective: To identify compounds that are autofluorescent or quench the fluorescence signal.
Methodology:
-
Autofluorescence:
-
Prepare a buffer solution containing the test compound at various concentrations.
-
Measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Compounds showing a significant increase in fluorescence are autofluorescent.[5]
-
-
Fluorescence Quenching:
-
Prepare a solution containing the fluorescent product of the assay at a concentration that gives a robust signal.
-
Add the test compound at various concentrations.
-
Measure the fluorescence. A concentration-dependent decrease in fluorescence indicates quenching.[5]
-
Visualizations
Caption: Workflow for HTS hit triage and validation to identify PAINs.
Caption: Common mechanisms of assay interference by PAIN compounds.
References
- 1. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of PAN endonuclease-IN-2
Welcome to the technical support center for PAN Endonuclease-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this inhibitor. Below you will find frequently asked questions and troubleshooting guides to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the PAN endonuclease, which is the N-terminal domain of the influenza virus polymerase acidic (PA) protein.[1][2][3] The PAN endonuclease is essential for viral replication through a process called "cap-snatching," where it cleaves host pre-mRNAs to generate primers for viral mRNA synthesis.[2][3][4] this compound targets the active site of this enzyme, thereby blocking viral replication.[1][4]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[1] It is recommended to aliquot the solution after the first use to avoid multiple freeze-thaw cycles, which can reduce its activity.[5]
Q3: What are the common causes of batch-to-batch variability with enzyme inhibitors like this compound?
A3: Batch-to-batch variability in enzyme inhibitors can arise from several factors, including variations in the purity, concentration, and stability of the compound between different manufacturing lots.[6][7] Contaminants or degradation products in a new batch can also affect its inhibitory activity.[8][9]
Q4: What is the expected in vitro anti-influenza activity of this compound?
A4: The in vitro anti-influenza activity of this compound is typically measured by its half-maximal effective concentration (EC50) and its half-maximal inhibitory concentration (IC50). The reported IC50 for PAN endonuclease inhibition is 0.15 µM.[1] The EC50 values can vary depending on the influenza strain and the cell line used.[1]
Summary of Reported In Vitro Activity of this compound
| Parameter | Virus Strain | Cell Line | Value (µM) |
| IC50 | - | - | 0.15 |
| EC50 | Influenza A (H1N1/A/WSN/33) | MDCK | 0.96 |
| EC50 | PR/8(H1N1) | MDCK | 4.76 |
| EC50 | H3N2 | MDCK | 1.85 |
| EC50 | H5N1 | MDCK | 5.06 |
| EC50 | H9N2 | MDCK | 0.71 |
| EC50 | Influenza B | MDCK | 2.36 |
Data sourced from TargetMol.[1]
Troubleshooting Guides
Issue 1: Increased IC50 Value with a New Batch of this compound
Q: I'm observing a higher IC50 value (lower potency) with a new batch of this compound compared to my previous lot. What could be the cause and how can I troubleshoot this?
A: This is a common issue that can stem from problems with the new inhibitor batch, the enzyme, or the assay conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degradation of the new inhibitor batch | Prepare a fresh stock solution of the new batch of this compound. Ensure proper storage conditions (-80°C for solutions).[1] |
| Inaccurate concentration of the new inhibitor stock | Verify the concentration of your new stock solution using a reliable method such as UV-Vis spectrophotometry, if the molar extinction coefficient is known. |
| Lower activity of the PAN endonuclease | Test the activity of your current PAN endonuclease preparation with a control substrate to ensure it is active.[10] Consider using a new batch of the enzyme if its activity has diminished. |
| Variations in assay components | Prepare fresh assay buffers and substrate solutions.[9] Ensure that the final concentration of all components, including the enzyme and substrate, is consistent with previous experiments.[11] |
| Presence of contaminants in the new inhibitor batch | If possible, assess the purity of the new batch using methods like HPLC. Contaminants can interfere with the inhibitor's activity. |
Experimental Workflow for Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Inconsistent Inhibition Across Experiments with the Same Batch
Q: I am seeing variable inhibition results even when using the same batch of this compound. What could be causing this inconsistency?
A: Inconsistent results with the same batch often point to issues with experimental setup, reagent stability over time, or the handling of the enzyme or inhibitor.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Repeated freeze-thaw cycles of the inhibitor stock | Aliquot the inhibitor stock solution after the initial preparation to avoid multiple freeze-thaw cycles.[5] |
| Degradation of PAN endonuclease over time | PAN endonucleases are reassayed for activity every 4-6 months by some suppliers to ensure full activity.[12] If you have had your enzyme for a while, its activity may have decreased. Test its activity with a control substrate. |
| Variability in reaction setup | Ensure all reagents are completely thawed and mixed before use. Always add the enzyme last to the reaction mixture.[9] Pay close attention to pipetting accuracy, especially for small volumes. |
| Presence of contaminants in DNA/RNA substrate | DNA/RNA preparations should be free of contaminants like phenol, chloroform, ethanol, EDTA, or excessive salts, which can inhibit endonuclease activity.[8][11] |
| Incorrect reaction conditions | The activity of PAN endonuclease is highly dependent on the presence of divalent cations, particularly Mn2+.[2][3] Ensure the correct concentration of MnCl2 in your reaction buffer. The optimal temperature for most endonucleases is 37°C, but this should be verified for your specific assay. |
Signaling Pathway of PAN Endonuclease Inhibition
Caption: Mechanism of PAN endonuclease inhibition.
Experimental Protocols
Protocol 1: Quality Control Assay for PAN Endonuclease Activity
This protocol is designed to verify the enzymatic activity of your PAN endonuclease batch, which is crucial before assessing inhibitor potency.
Materials:
-
PAN endonuclease enzyme
-
10X Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 1 M KCl, 10 mM DTT, 10 mM MnCl2)
-
Fluorogenic RNA substrate (e.g., FAM-labeled RNA oligonucleotide with a quencher)
-
Nuclease-free water
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the PAN endonuclease in 1X reaction buffer.
-
In a 96-well plate, add 50 µL of each enzyme dilution. Include a no-enzyme control.
-
Initiate the reaction by adding 50 µL of the fluorogenic RNA substrate to each well to a final concentration of 1 µM.[13]
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes.[13]
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Plot the reaction rate as a function of enzyme concentration to confirm a dose-dependent increase in activity.
Protocol 2: Determining the IC50 of this compound
This protocol allows for the quantitative assessment of the inhibitory potency of a specific batch of this compound.
Materials:
-
This compound
-
Active PAN endonuclease enzyme
-
10X Reaction Buffer
-
Fluorogenic RNA substrate
-
Nuclease-free water
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in 1X reaction buffer.
-
In a 96-well plate, add a fixed, active concentration of PAN endonuclease to each well (determine this concentration from Protocol 1).
-
Add the different dilutions of this compound to the wells. Include a no-inhibitor control.
-
Incubate the enzyme and inhibitor together for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic RNA substrate to each well.
-
Measure the reaction kinetics as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quality Control Workflow
Caption: Quality control workflow for new inhibitor batches.
References
- 1. PAN endonuclease-IN-2_TargetMol [targetmol.com]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. imbb.forth.gr [imbb.forth.gr]
- 10. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 11. neb.com [neb.com]
- 12. imbb.forth.gr [imbb.forth.gr]
- 13. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAN Endonuclease & Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAN endonuclease enzymes and their small molecule inhibitors, such as PAN endonuclease-IN-2.
Section 1: PAN Endonuclease Enzyme (e.g., from Serratia marcescens)
This section pertains to pan-specific endonucleases, often derived from Serratia marcescens, which are widely used in bioprocessing to remove nucleic acid contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for PAN endonuclease?
For long-term storage, the enzyme should be kept at -20°C. Under these conditions, it has a shelf life of up to 2 years. It is advisable to aliquot the enzyme into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can decrease enzymatic activity. Storage at -80°C is not recommended.
Q2: My PAN endonuclease activity seems low. What are common causes of inactivation?
Several factors can inhibit or inactivate PAN endonuclease. Check for the presence of the following in your buffers or solutions:
-
EDTA: This chelating agent will remove Mg²⁺, an essential cofactor for nuclease activity.
-
High concentrations of denaturants: Urea (>5M), sodium dodecyl sulfate (SDS), and guanidine hydrochloride can inactivate the enzyme.
-
Repeated Freeze-Thaw Cycles: This is a common cause of activity loss. Always aliquot the enzyme upon first use.
-
Incorrect pH: The optimal pH for activity is between 8.0 and 10.0.
Q3: Can I use the endonuclease in high-salt or acidic/basic solutions?
The enzyme is tolerant to a range of salt concentrations (e.g., 0–0.5M NaCl). However, for solutions with high salt, extreme pH, or high concentrations of detergents or denaturants, you may need to increase the amount of enzyme used or extend the incubation time to achieve maximum activity.
Q4: Is the enzyme stable at room temperature?
The enzyme shows good stability at 25°C and 37°C for up to 7 days. While it is shipped on ice, short periods at ambient temperature during handling are unlikely to cause significant degradation. However, for storage, -20°C is required to ensure its long-term stability.
Data Presentation: Stability & Activity Conditions
Table 1: Temperature Stability of S. marcescens Endonuclease
| Temperature | Duration | Relative Activity | Notes |
| -20°C | Up to 2 years | Stable | Recommended for long-term storage. |
| 4°C | Not specified | Reduced stability | Suitable for short-term use only. |
| 25°C | Up to 7 days | Stable | Suitable for working conditions. |
| 37°C | Up to 7 days | Stable | Optimal activity at this temperature. |
| 50°C | Not specified | ~50% of optimal | Activity is reduced but not eliminated. |
Table 2: Influence of pH and Chemical Agents on Endonuclease Activity
| Condition | Effect on Activity | Recommendation |
| Optimal pH | pH 8.0 - 10.0 | Maintain pH within this range for maximal activity. |
| Urea | Activated up to 4M, inhibited at 5M, inactivated at ≥6M | Avoid concentrations of 5M or higher. |
| EDTA | Inhibits activity | Avoid EDTA; Mg²⁺ (e.g., 1-5 mM) is required. |
| SDS | Inactivates enzyme | Avoid SDS in the reaction buffer. |
| Guanidine HCl | Inactivates enzyme | Avoid guanidine HCl in the reaction buffer. |
| Disulfide Bonds | Essential for activity | Reducing agents can decrease activity. |
Experimental Protocols
Protocol 1: General Endonuclease Activity Assay
This protocol provides a general method to assess the activity of PAN endonuclease by measuring the degradation of a nucleic acid substrate.
-
Prepare the Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl₂ and 50 mM NaCl.
-
Prepare Substrate: Dilute a high-molecular-weight DNA (e.g., salmon sperm DNA) or a plasmid DNA to a final concentration of 50 µg/mL in the reaction buffer.
-
Enzyme Dilution: Prepare serial dilutions of the PAN endonuclease in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, add 90 µL of the DNA substrate solution.
-
Initiate Reaction: Add 10 µL of the diluted enzyme to the substrate. For a negative control, add 10 µL of reaction buffer without the enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding an appropriate stop solution (e.g., containing EDTA) or by heat inactivation as per the manufacturer's instructions.
-
Analysis: Analyze the degradation of the DNA substrate by agarose gel electrophoresis. A successful reaction will show a smear of degraded DNA fragments compared to the intact DNA band in the negative control.
Visualizations
Caption: Factors leading to the inactivation of PAN endonuclease.
Section 2: PAN Endonuclease Inhibitor (e.g., this compound)
This section addresses the handling and storage of small molecule inhibitors targeting the influenza PA endonuclease, such as this compound (also known as compound T-31).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
The inhibitor is typically shipped at ambient temperature and is stable for the duration of shipping. Upon receipt, the powdered (lyophilized) compound should be stored at -20°C for long-term stability (up to 3 years).[1]
Q2: What is the best solvent for reconstituting the inhibitor?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for reconstituting many organic small molecule inhibitors. Ensure you use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can promote compound degradation.[1][2]
Q3: How do I prepare and store stock solutions of the inhibitor?
Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes and stored at -80°C for maximum stability (up to 1 year). Avoid repeated freeze-thaw cycles.[1][3] For short-term storage (up to one month), -20°C may be acceptable.[3]
Q4: My inhibitor won't fully dissolve. What should I do?
If you have difficulty dissolving the inhibitor, you can try gentle warming (not exceeding 50°C) or vortexing.[1] Mild sonication can also aid in solubilization. Always ensure that the powder has not simply coated the sides of the vial.[3]
Q5: Are there any specific chemical degradation pathways I should be aware of?
While specific degradation pathways for this compound are not extensively published, small molecules, in general, can be susceptible to hydrolysis and oxidation.[2] Storing the compound as a dry powder at -20°C and as a stock solution in anhydrous DMSO at -80°C are the best practices to minimize degradation from these sources.[1]
Data Presentation: Storage Conditions
Table 3: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Shelf Life |
| Powder | N/A | -20°C | Up to 3 years |
| In Solvent | DMSO | -80°C | Up to 1 year |
| In Solvent | DMSO | -20°C | Up to 1 month[3] |
Experimental Protocols
Protocol 2: Reconstitution and Aliquoting of PAN Endonuclease Inhibitor
-
Pre-Reconstitution: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Using sterile techniques, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication or gentle warming (up to 50°C) to ensure the compound is fully dissolved.[1]
-
Aliquoting: Once the inhibitor is fully in solution, dispense it into smaller, single-use, low-binding microcentrifuge tubes. The volume per aliquot should be appropriate for your typical experiments to avoid partial use and re-freezing.
-
Long-Term Storage: Tightly seal the aliquots and store them at -80°C.
-
Working Solution: When needed, thaw a single aliquot. Further dilute it in the appropriate aqueous buffer or cell culture medium immediately before use. Note that the stability of the inhibitor in aqueous solutions is often limited.
Visualizations
Caption: Recommended workflow for handling PAN endonuclease inhibitors.
References
Validation & Comparative
A Comparative Guide to PAN Endonuclease Inhibitors: PAN Endonuclease-IN-2 versus Baloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors targeting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) subunit: the research compound PAN endonuclease-IN-2 and the approved antiviral drug Baloxavir marboxil.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Baloxavir Acid (Active form of Baloxavir Marboxil) |
| Target | PAN Endonuclease | PAN Endonuclease |
| PAN Endonuclease Inhibition (IC50) | 0.15 µM | 1.4 - 3.1 nM (Influenza A), 4.5 - 8.9 nM (Influenza B) |
| Antiviral Activity (EC50) vs. H1N1 | 0.96 µM (A/WSN/33), 4.76 µM (PR/8) | ~0.7 nM (A(H1N1)pdm09) |
| Antiviral Activity (EC50) vs. H3N2 | 1.85 µM | ~1.2 nM |
| Antiviral Activity (EC50) vs. H5N1 | 5.06 µM | Data available, potent activity demonstrated |
| Antiviral Activity (EC50) vs. H9N2 | 0.71 µM | Data available, potent activity demonstrated |
| Antiviral Activity (EC50) vs. Influenza B | 2.36 µM | ~5.8 - 7.2 nM |
Mechanism of Action: Targeting the "Cap-Snatching" Machinery
Both this compound and Baloxavir marboxil target the same crucial step in the influenza virus replication cycle: the "cap-snatching" mechanism. This process is mediated by the PAN endonuclease domain of the viral PA polymerase subunit. The endonuclease cleaves the 5' caps from host pre-mRNAs, which are then used as primers to synthesize viral mRNAs. By inhibiting this endonuclease activity, both compounds effectively block viral gene transcription and replication.[1] Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid, which then exerts its inhibitory effect.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of this compound and Baloxavir acid against the PAN endonuclease enzyme and various influenza virus strains.
Table 1: PAN Endonuclease Enzymatic Inhibition
| Compound | IC50 |
| This compound | 0.15 µM |
| Baloxavir Acid | 1.4 - 8.9 nM |
Table 2: Antiviral Activity in Cell Culture (EC50)
| Influenza Virus Strain | This compound (µM) | Baloxavir Acid (nM) |
| Influenza A | ||
| H1N1 (A/WSN/33) | 0.96 | Not specified for this strain |
| H1N1 (PR/8) | 4.76 | Not specified for this strain |
| H1N1 (pdm09) | Not available | ~0.7 |
| H3N2 | 1.85 | ~1.2 |
| H5N1 | 5.06 | Potent activity reported |
| H9N2 | 0.71 | Potent activity reported |
| Influenza B | 2.36 | ~5.8 - 7.2 |
Note: Direct comparison of IC50 and EC50 values should be made with caution due to potential variations in experimental conditions between studies.
In Vivo Efficacy: Insights from Animal Models
While in vivo efficacy data for this compound is not currently available, studies on other novel PAN endonuclease inhibitors, such as RO-7, provide valuable insights. In a mouse model of influenza A virus infection, RO-7 demonstrated significant therapeutic efficacy, reducing viral lung titers and protecting mice from lethal challenge.
Baloxavir marboxil has been extensively studied in animal models. In mice infected with influenza A virus, Baloxavir marboxil has been shown to significantly reduce viral titers in the lungs and improve survival rates, even with delayed treatment initiation.
References
A Head-to-Head Comparison: PAN Endonuclease-IN-2 Demonstrates Potent Efficacy Against Resistant Influenza Strains
For Immediate Release
In the ongoing battle against seasonal and pandemic influenza, the emergence of drug-resistant strains poses a significant threat to public health. This guide provides a comparative analysis of PAN endonuclease-IN-2 (also known as RO-7), a novel influenza virus inhibitor, against other antiviral agents, with a particular focus on its efficacy against resistant strains. The data presented herein, supported by detailed experimental protocols, underscores the potential of this compound as a valuable therapeutic agent for researchers, scientists, and drug development professionals.
Superior Efficacy Against Neuraminidase Inhibitor-Resistant Strains
This compound targets the highly conserved PA endonuclease subunit of the influenza virus polymerase complex, an essential enzyme for viral replication. This mechanism of action is distinct from that of neuraminidase inhibitors (NAIs) like oseltamivir, which target the viral neuraminidase enzyme responsible for the release of new virus particles from infected cells. This fundamental difference in their targets makes this compound highly effective against influenza strains that have developed resistance to NAIs.
Comparative Efficacy Against Endonuclease Inhibitor-Resistant Strains
A critical concern in the development of new antiviral drugs is the potential for the emergence of resistance to the new agent itself. Baloxavir marboxil, the first-in-class approved PAN endonuclease inhibitor, has seen the emergence of resistant strains, most notably those carrying the I38T substitution in the PA protein. This mutation can lead to a significant reduction in the susceptibility to baloxavir.
Recent studies have investigated the efficacy of this compound against such baloxavir-resistant strains. The data suggests that while the I38T mutation can also confer some level of reduced susceptibility to this compound, the inhibitor may still retain significant activity. It is hypothesized that different binding interactions within the PA endonuclease active site may account for this retained efficacy. Further head-to-head comparative studies are crucial to fully elucidate the clinical implications.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various influenza strains, including those resistant to other antiviral agents.
Table 1: In Vitro Efficacy of this compound Against Various Influenza A and B Virus Strains
| Virus Strain | Type | EC50 (µM) of this compound |
| A/WSN/33 (H1N1) | A | 0.96 |
| A/PR/8/34 (H1N1) | A | 4.76 |
| A/Hong Kong/8/68 (H3N2) | A | 1.85 |
| A/Vietnam/1203/04 (H5N1) | A | 5.06 |
| A/Chicken/Guangdong/1/96 (H9N2) | A | 0.71 |
| B/Lee/40 | B | 2.36 |
Data sourced from publicly available information.
Table 2: Comparative In Vivo Efficacy of this compound (RO-7) and Oseltamivir in a Mouse Model of Influenza A (H1N1)pdm09 Infection
| Treatment Group | Dosage | Survival Rate (%) |
| This compound (RO-7) | 6 mg/kg/day | 60 |
| This compound (RO-7) | 15 mg/kg/day | 100 |
| This compound (RO-7) | 30 mg/kg/day | 100 |
| Oseltamivir | 20 mg/kg/day | 100 |
| Placebo (PBS) | - | 0 |
Treatment was initiated 24 hours post-infection. Data is representative of published in vivo studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with the desired influenza virus strain at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cell monolayer is stained with crystal violet to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Infection and Treatment: MDCK cells are infected with the influenza virus and treated with different concentrations of the test compound as described in the Plaque Reduction Assay.
-
Supernatant Collection: At 24-48 hours post-infection, the cell culture supernatant is collected.
-
Virus Titer Determination: The amount of infectious virus in the supernatant is quantified by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh MDCK cells.
-
Data Analysis: The reduction in virus titer in the treated samples is compared to the untreated control to determine the inhibitory effect of the compound.
Endonuclease Inhibition Assay
This biochemical assay directly measures the inhibition of the influenza virus PA endonuclease enzyme.
-
Recombinant Enzyme: Purified recombinant influenza PA endonuclease protein is used.
-
Substrate: A fluorescently labeled short RNA or DNA substrate is used.
-
Reaction Mixture: The reaction is set up in a buffer containing the recombinant PA endonuclease, the fluorescent substrate, and varying concentrations of the inhibitor (e.g., this compound).
-
Incubation: The reaction mixture is incubated at 37°C to allow for enzymatic cleavage of the substrate.
-
Detection: The cleavage of the substrate is detected by a change in fluorescence polarization or by separating the cleaved products using gel electrophoresis.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces the endonuclease activity by 50% compared to the no-inhibitor control.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's function, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Influenza virus cap-snatching mechanism and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of a novel influenza inhibitor.
Conclusion
Comparative In Vivo Efficacy of PAN Endonuclease Inhibitors in Animal Models
A notable absence of "PAN endonuclease-IN-2" in peer-reviewed literature necessitates a broader comparative analysis of well-documented PAN (Polymerase Acidic N-terminal) endonuclease inhibitors. This guide provides a comprehensive in vivo comparison of two prominent inhibitors, Baloxavir Marboxil and RO-7, in animal models of influenza virus infection. The data presented is intended for researchers, scientists, and drug development professionals.
The influenza virus PAN endonuclease is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1] Inhibitors of this enzyme, such as the approved drug Baloxavir Marboxil and the investigational compound RO-7, have shown significant efficacy in preclinical and clinical settings.[2][3] This guide synthesizes available in vivo data to offer a comparative overview of their performance.
Mechanism of Action: PAN Endonuclease Inhibition
PAN endonuclease inhibitors function by targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzymatic activity is essential for the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis. By inhibiting this process, these drugs effectively halt viral gene transcription and replication. Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid, which then exerts its inhibitory effect.[1]
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Baloxavir Marboxil and RO-7 in mouse models of influenza virus infection.
Table 1: In Vivo Efficacy of Baloxavir Marboxil in Mice
| Influenza Strain | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| H5N1 (A/Hong Kong/483/1997) | BALB/c | Single oral dose (unspecified) | Significant reduction in viral titers in lungs, brain, and kidneys; improved survival compared to oseltamivir.[4][5] | [4][5] |
| H1N1 (rgA/WSN/33) & H1N1pdm09 | BALB/c | Single subcutaneous dose of baloxavir acid (0.1, 0.3, 1, 3, 10, 30 mg/kg) | Dose-dependent reduction in lung viral titers. Doses ≥ 0.3 mg/kg showed significantly greater antiviral activity than oseltamivir.[2] | [2] |
| H1N1 (A/PR/8/34) | ddy | Oral gavage, twice daily for 5 days (15 mg/kg) or single dose (50 mg/kg) | Achieved plasma concentrations comparable to a single 40 mg dose in humans.[6] | [6] |
Table 2: In Vivo Efficacy of RO-7 in Mice
| Influenza Strain | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| H1N1 (A/California/04/2009) | BALB/c | 6, 15, or 30 mg/kg/day, intraperitoneally, twice daily for 5 days | Prophylactic administration completely protected mice from lethal infection. Therapeutic treatment resulted in 60-100% survival.[3] | [3] |
| B/Brisbane/60/2008 | BALB/c | 6, 15, or 30 mg/kg/day, intraperitoneally, twice daily for 5 days | Prophylactic administration completely protected mice. Therapeutic treatment resulted in 80-100% survival.[3] | [3] |
Experimental Protocols
The following provides a generalized experimental protocol for in vivo validation of anti-influenza compounds in a mouse model, based on methodologies cited in the literature.[7][8][9]
1. Animal Model:
-
Species: BALB/c or C57BL/6 mice, typically 6-8 weeks old.[3][10]
-
Acclimatization: Animals are acclimatized for a minimum of 7 days before the experiment.
2. Virus Preparation and Infection:
-
Virus Strains: Mouse-adapted influenza A or B virus strains (e.g., A/California/04/2009, B/Brisbane/60/2008).[3]
-
Inoculation: Mice are lightly anesthetized (e.g., with isoflurane) and intranasally inoculated with a predetermined lethal or sublethal dose of the virus in a small volume (e.g., 50 µL) of sterile saline.[7][10]
3. Drug Administration:
-
Prophylactic Regimen: Treatment is initiated at a specific time point before virus inoculation (e.g., 4 hours prior).[3]
-
Therapeutic Regimen: Treatment begins at a specified time after infection (e.g., 24 or 48 hours post-inoculation).[3]
-
Route of Administration: Can be oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the compound's formulation and study design.[2][3][6]
-
Dosage and Frequency: Varies based on the compound's potency and pharmacokinetic profile (e.g., once daily, twice daily for 5 days).[3]
4. Monitoring and Endpoints:
-
Survival: Animals are monitored daily for a set period (e.g., 14-18 days) and survival rates are recorded.[3][10]
-
Body Weight: Daily monitoring of body weight is a key indicator of morbidity. A predefined weight loss threshold (e.g., 25%) is often used as a humane endpoint.[10]
-
Viral Titer Determination: At selected time points, subsets of mice are euthanized, and lungs are harvested to quantify viral loads using methods like plaque assays or TCID50 assays on Madin-Darby canine kidney (MDCK) cells.[7][9]
-
Lung Pathology: Histopathological analysis of lung tissue can be performed to assess the extent of inflammation and tissue damage.[3]
Conclusion
Both Baloxavir Marboxil and RO-7 demonstrate potent antiviral activity in mouse models of influenza infection, significantly reducing viral replication and improving survival outcomes.[2][3] While Baloxavir Marboxil is an approved therapeutic, the promising preclinical data for RO-7 highlights the continued potential for developing novel PAN endonuclease inhibitors.[3] The experimental framework detailed here provides a basis for the continued in vivo evaluation and comparison of this important class of anti-influenza agents. Researchers should note that while mouse models are invaluable, inter-species differences in drug metabolism and disease pathogenesis necessitate careful consideration when extrapolating findings to human clinical scenarios.
References
- 1. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Antiviral Activity of Baloxavir against PA/I38T-Substituted Influenza A Viruses at Clinically Relevant Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of PAN Endonuclease-IN-2 Cross-Reactivity with Other Viral Endonucleases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of PAN endonuclease inhibitors, with a focus on a representative compound designated as PAN Endonuclease-IN-2, against various viral endonucleases. The data presented here is crucial for understanding the selectivity profile of this class of inhibitors and for guiding the development of broad-spectrum antiviral agents.
The primary target of PAN endonuclease inhibitors is the endonuclease domain of the influenza A virus polymerase acidic (PA) protein. This enzyme is essential for the "cap-snatching" mechanism, a process where the virus cleaves host pre-mRNAs to generate capped primers for the transcription of its own genome. The active site of the influenza PA endonuclease contains two crucial metal ions, typically Mg²⁺ or Mn²⁺, which are essential for its catalytic function. PAN endonuclease inhibitors act by chelating these metal ions, thereby blocking the enzymatic activity.
Comparative Inhibitory Activity of PAN Endonuclease Inhibitors
The following table summarizes the in vitro inhibitory activity of two well-characterized influenza PA endonuclease inhibitors, Baloxavir acid (the active form of Baloxavir marboxil) and L-742,001, against endonucleases from different viral families. These compounds are considered representative of the broader class of PAN endonuclease inhibitors, including the conceptual this compound. The data reveals a significant level of cross-reactivity with endonucleases from the Bunyavirales order, while activity against other viral families is less potent or not extensively documented.
| Viral Family | Virus | Endonuclease Target | Inhibitor | Assay Type | IC50 / EC50 (µM) | Reference |
| Orthomyxoviridae | Influenza A Virus | PA Endonuclease | Baloxavir acid | Enzymatic | 0.00745 | [1] |
| Influenza A Virus | PA Endonuclease | L-742,001 | Antiviral | 0.35 - 11 | [2] | |
| Peribunyaviridae | La Crosse Virus (LACV) | L-protein Endonuclease | Baloxavir acid | Enzymatic (FRET) | 0.39 | [3][4] |
| Bunyamwera Virus (BUNV) | L-protein Endonuclease | Baloxavir acid | Antiviral | 0.7 | [3][4] | |
| Bunyamwera Virus (BUNV) | L-protein Endonuclease | L-742,001 | Antiviral | 5.6 - 6.9 | [2] | |
| Hantaviridae | Hantaan Virus (HTNV) | L-protein Endonuclease | DPBA* | Enzymatic | 15 - 31 | [5] |
| Sin Nombre Virus (SNV) | L-protein Endonuclease | Baloxavir acid | Enzymatic | 622 | [6] | |
| Phenuiviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | L-protein Endonuclease | Baloxavir acid | Enzymatic | >250 | [6] |
| Arenaviridae | Lassa Virus (LASV) | L-protein Endonuclease | Baloxavir acid | Enzymatic | No significant inhibition | [6] |
| Lymphocytic Choriomeningitis Virus (LCMV) | L-protein Endonuclease | Novel CENi** | Antiviral | Potent (sub-µM) | [7] | |
| Picornaviridae | Not specified | 3C Protease (contains endonuclease activity) | Not specified | - | Data not available | - |
*DPBA (2,4-dioxo-4-phenylbutanoic acid) is a prototypical PA endonuclease inhibitor. **A novel cap-dependent endonuclease inhibitor from a library screen, demonstrating that arenavirus endonucleases are viable targets for similar chemical scaffolds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are outlines for two key experimental assays used to generate the data in this guide.
Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Inhibition Assay
This in vitro assay provides a quantitative measure of endonuclease activity and its inhibition.
Principle: A short, single-stranded RNA or DNA oligonucleotide substrate is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the oligonucleotide by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol Outline:
-
Reagents and Materials:
-
Purified recombinant viral endonuclease.
-
FRET-labeled oligonucleotide substrate (e.g., 5'-FAM/3'-TAMRA labeled RNA).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM β-mercaptoethanol, 1 mM MnCl₂).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In a 384-well plate, add a fixed concentration of the viral endonuclease to each well. c. Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET-labeled substrate to each well. e. Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FAM) over time (e.g., every 2 minutes for 1 hour) at a constant temperature (e.g., 37°C). f. The initial reaction velocity is calculated from the linear phase of the fluorescence increase. g. The IC50 value (the concentration of inhibitor required to reduce the enzymatic activity by 50%) is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10][11]
Viral Plaque Reduction Assay
This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques. The number of plaques is proportional to the amount of infectious virus. The presence of an effective antiviral compound will reduce the number or size of the plaques.
Protocol Outline:
-
Reagents and Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for bunyaviruses) in 6-well plates.
-
Virus stock with a known titer.
-
Test inhibitor at various concentrations.
-
Infection medium (e.g., DMEM).
-
Overlay medium (e.g., 2x MEM containing 1% low-melting-point agarose).
-
Crystal violet staining solution.
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in infection medium. b. Wash the confluent cell monolayers with phosphate-buffered saline (PBS). c. Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well) in the absence of any inhibitor. d. After a 1-hour adsorption period, remove the viral inoculum. e. Add the overlay medium containing the different concentrations of the test inhibitor to the respective wells. f. Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient for plaque formation (e.g., 2-4 days). g. After incubation, fix the cells (e.g., with 10% formaldehyde). h. Remove the overlay and stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. i. Count the number of plaques in each well. j. The EC50 value (the effective concentration of the inhibitor that reduces the number of plaques by 50%) is calculated by plotting the percentage of plaque reduction against the inhibitor concentration.[12][13][14]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for FRET-based endonuclease inhibition assay.
Caption: Workflow for viral plaque reduction assay.
Conclusion and Future Directions
The available data indicates that PAN endonuclease inhibitors, represented here by Baloxavir acid and L-742,001, exhibit significant cross-reactivity against the endonucleases of several viruses within the Bunyavirales order, in addition to their primary target, the influenza virus. This suggests a conserved structural or functional feature in the endonuclease active sites of these viruses that can be exploited for the development of broad-spectrum antivirals. However, the potency of these inhibitors can vary significantly, as seen with the much weaker activity against SNV and SFTSV endonucleases.
The lack of substantial cross-reactivity data for other major viral families, such as Arenaviridae and Picornaviridae, highlights a gap in the current understanding of the selectivity profile of PAN endonuclease inhibitors. Further research is warranted to explore the activity of this class of compounds against a wider range of viral endonucleases. Such studies will be invaluable for the rational design of next-generation inhibitors with improved potency and a broader spectrum of activity against emerging and re-emerging viral pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced efficacy of endonuclease inhibitor baloxavir acid against orthobunyaviruses when used in combination with ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Structural and Functional Analysis of Bunyavirus and Arenavirus Cap-Snatching Endonucleases | PLOS Pathogens [journals.plos.org]
- 6. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ice-hbv.org [ice-hbv.org]
- 9. Development of FRET‐based high‐throughput screening for viral RNase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PAN Endonuclease-IN-2's Antiviral Efficacy Against H1N1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Validation of a Novel Endonuclease Inhibitor
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics. One promising target is the cap-dependent endonuclease of the viral polymerase acidic (PA) protein, an essential enzyme for viral gene transcription. This guide provides a comparative analysis of the antiviral activity of PAN endonuclease inhibitors, with a focus on a representative compound, herein referred to as PAN endonuclease-IN-2, against the H1N1 influenza virus. Its performance is benchmarked against established and alternative antiviral agents, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the "Cap-Snatching" Process
The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome.[1] A critical step in viral mRNA synthesis is the "cap-snatching" mechanism, where the 5' caps of host pre-mRNAs are cleaved and used as primers for viral transcription.[1][2] The endonuclease activity responsible for this cleavage resides in the N-terminal domain of the PA subunit (PAN).[2] PAN endonuclease inhibitors, such as this compound, function by chelating the two essential metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site, thereby blocking its catalytic activity and halting viral replication.[3]
Comparative Antiviral Activity
The antiviral efficacy of this compound is compared with other classes of anti-influenza drugs. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values against various H1N1 strains. It is important to note that direct data for a compound specifically named "this compound" is not publicly available; therefore, data for baloxavir acid, a well-characterized PAN endonuclease inhibitor, is used as a representative for this class.
Table 1: In Vitro Efficacy (EC₅₀) Against H1N1 Strains
| Compound Class | Compound | H1N1 Strain | EC₅₀ | Reference |
| PAN Endonuclease Inhibitor | Baloxavir Acid | A(H1N1)pdm09 | 0.7 ± 0.5 nM | [1] |
| Baloxavir Acid | H1-WT | 1.0 ± 0.7 nM | [2] | |
| Baloxavir Acid | A/Mississippi/3/2001 (H1N1) | 5.62 µM (for ATR-002, a MEK inhibitor with antiviral activity) | [4] | |
| Neuraminidase Inhibitor | Oseltamivir | 2009 H1N1 reference strain | 0.41 µM | [5] |
| Oseltamivir | Seasonal H1N1 (2023) | >100 µM (for some strains) | [5] | |
| Zanamivir | A/H1N1 | Mean: 0.92 nM | [3] | |
| Zanamivir | Oseltamivir-resistant H1N1 | 0.418 ± 0.065 ng/ml (1.254 ± 0.196 nM) | [6] | |
| Polymerase (RdRp) Inhibitor | Favipiravir (T-705) | 2009 A(H1N1) | 0.19 to 22.48 µM | [7][8] |
| Favipiravir (T-705) | Seasonal H1N1 | 15.07 to 17.05 µM | [9] |
Table 2: In Vitro Inhibitory Concentration (IC₅₀) Against H1N1
| Compound Class | Compound | H1N1 Strain/Target | IC₅₀ | Reference |
| PAN Endonuclease Inhibitor | Lifitegrast | PAN Endonuclease | 32.82 ± 1.34 µM | [10][11] |
| Baloxavir Acid | WT/H1N1 pdm09 RNP | 0.42 ± 0.37 nM | [4] | |
| Neuraminidase Inhibitor | Oseltamivir | A/H1N1 | Mean: 1.34 nM | [3] |
| Zanamivir | A/H1N1 | Mean: 0.92 nM | [3] | |
| Polymerase (RdRp) Inhibitor | Favipiravir (T-705) | Seasonal H1N1 | 5.3 to 6.6 µM | [9] |
| Favipiravir (T-705) | Pandemic H1N1 | 3.0 µM | [9] |
Experimental Protocols
To validate the antiviral activity of this compound and its comparators, standardized in vitro assays are employed. The following sections provide detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 1.2 x 10⁶ cells/well for a 6-well plate).[12] The plates are incubated overnight at 37°C with 5% CO₂.
-
Virus Dilution and Infection: The H1N1 virus stock is serially diluted in a virus growth medium. The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with the virus dilutions. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment and Overlay: After incubation, the virus inoculum is removed. The cells are washed with PBS and overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with varying concentrations of the antiviral compound (this compound or comparators).
-
Incubation: The plates are incubated for 2-3 days at 37°C with 5% CO₂ to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC₅₀ Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the compound concentration.
50% Tissue Culture Infectious Dose (TCID₅₀) Assay
This assay is used to determine the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
-
Cell Seeding: MDCK cells are seeded in a 96-well plate to achieve over 80% confluency on the day of infection.[13]
-
Serial Dilution of Virus: The virus sample is serially diluted (typically 10-fold) in an appropriate medium.
-
Infection: The growth medium is removed from the cells, and the virus dilutions are added to replicate wells (e.g., 8 replicates per dilution). Control wells receive only the medium.
-
Incubation: The plate is incubated at 37°C with 5% CO₂ for 3-5 days.
-
CPE Observation: The wells are observed daily under a microscope for the presence of CPE.
-
TCID₅₀ Calculation: The number of positive (showing CPE) and negative wells for each dilution is recorded. The TCID₅₀ is calculated using the Reed-Muench method.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination
This method quantifies the amount of viral RNA in a sample, providing a measure of viral replication.
-
RNA Extraction: MDCK cells are infected with H1N1 and treated with different concentrations of the antiviral compound. At a specified time post-infection, total RNA is extracted from the cells or the supernatant.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to a conserved region of the influenza virus genome (e.g., the M gene).[14]
-
Quantitative PCR: The cDNA is then amplified in a real-time PCR machine using specific primers and a fluorescent probe. The fluorescence intensity is measured at each cycle, which is proportional to the amount of amplified DNA.
-
Quantification: A standard curve is generated using known concentrations of a plasmid containing the target viral gene sequence. The viral RNA copy number in the samples is then determined by comparing their amplification data to the standard curve.[15][16]
Conclusion
PAN endonuclease inhibitors, represented here by the activity of baloxavir acid, demonstrate potent antiviral activity against H1N1 influenza strains, often with lower EC₅₀ and IC₅₀ values compared to other classes of antivirals. The validation of novel compounds like this compound requires rigorous in vitro testing using standardized assays such as plaque reduction, TCID₅₀, and qRT-PCR. The data presented in this guide, along with the detailed protocols, provide a framework for the comparative evaluation of new anti-influenza drug candidates targeting the viral PA endonuclease.
References
- 1. hub.hku.hk [hub.hku.hk]
- 2. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. brainvta.tech [brainvta.tech]
- 14. Quantification of viral load [bio-protocol.org]
- 15. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synergistic Antiviral Effects of PAN Endonuclease Inhibitors in Combination Therapies
A detailed guide for researchers on the enhanced efficacy of PAN endonuclease inhibitors when combined with other antiviral agents against influenza viruses. This report synthesizes key experimental findings, presents quantitative data on synergistic interactions, and outlines the methodologies for assessing these effects.
The emergence of drug-resistant influenza virus strains necessitates the exploration of novel therapeutic strategies. One promising approach is the combination of antiviral drugs with different mechanisms of action. This guide focuses on the synergistic effects observed when PAN (Polymerase Acidic) endonuclease inhibitors, a class of antivirals that block the "cap-snatching" process essential for viral transcription, are co-administered with other anti-influenza agents. The data presented herein demonstrates that such combinations can lead to significantly enhanced antiviral activity, potentially lowering the required therapeutic doses and mitigating the risk of resistance.
Quantitative Analysis of Synergistic Effects
The synergy between PAN endonuclease inhibitors and other antivirals is typically quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The data summarized below is derived from in vitro studies on various influenza A and B virus strains.
Table 1: Synergistic Effects of Baloxavir Acid (a PAN Endonuclease Inhibitor) with Neuraminidase Inhibitors and Favipiravir against Influenza A Strains
| Combination Drug | Influenza Strain | Cell Line | Assay Type | Combination Index (CI) Value | Synergy Level | Reference |
| Oseltamivir Acid | A(H1N1)pdm09 | MDCK | Cell Viability | 0.48 | Synergistic | [1] |
| Oseltamivir Acid | A(H3N2) | MDCK | Cell Viability | 0.49 | Synergistic | [1] |
| Zanamivir | A(H1N1)pdm09 | MDCK | Cell Viability | 0.40 | Synergistic | [1] |
| Zanamivir | A(H3N2) | MDCK | Cell Viability | 0.47 | Synergistic | [1] |
| Peramivir | A(H1N1)pdm09 | MDCK | Cell Viability | 0.48 | Synergistic | [1] |
| Peramivir | A(H3N2) | MDCK | Cell Viability | 0.42 | Synergistic | [1] |
| Favipiravir | A(H1N1)pdm09 | MDCK | Cell Viability | 0.54 | Synergistic | [1] |
Note: The active form of Baloxavir Marboxil, Baloxavir Acid (BXA), was used in these in vitro combination studies.[1]
Table 2: Synergistic Effects of Baloxavir with Neuraminidase Inhibitors against Drug-Resistant Influenza Strains
| Combination Drug | Influenza Strain | Cell Line | Assay Type | Key Finding | Reference |
| Oseltamivir Acid | H1N1-WSN-I38T (Baloxavir-resistant) | MDCK | Antiviral Activity | Synergistic effect observed | [2] |
| Zanamivir | H1N1-WSN-I38T (Baloxavir-resistant) | MDCK | Antiviral Activity | Synergistic effect observed | [2] |
| Peramivir | H1N1-WSN-I38T (Baloxavir-resistant) | MDCK | Antiviral Activity | Synergistic effect observed | [2] |
| Oseltamivir Acid | H1N1-PR8-R292K (Oseltamivir-resistant) | MDCK | Antiviral Activity | Synergistic effect observed | [3] |
These studies highlight that combining a PAN endonuclease inhibitor with a neuraminidase inhibitor can overcome existing drug resistance, a significant finding for clinical applications.[2][3]
Experimental Methodologies
The assessment of antiviral synergy requires rigorous experimental design and data analysis. The following protocols are standard in the field.
Determination of Antiviral Activity and Synergy
A common method for evaluating the efficacy of antiviral compounds and their combinations is the plaque reduction assay or a cell viability assay, followed by synergy analysis using the Chou-Talalay method.[4][5]
1. Cell and Virus Preparation:
-
Madin-Darby Canine Kidney (MDCK) cells are typically cultured to form a confluent monolayer in 96-well plates.[6][7]
-
Influenza virus stocks of known titers are prepared.
2. Drug Combination Assay:
-
A checkerboard dilution series of the PAN endonuclease inhibitor and the combination drug is prepared.
-
The cell monolayers are washed and then infected with the influenza virus.
-
Immediately after infection, the drug dilutions are added to the respective wells.
3. Measurement of Antiviral Effect:
-
Plaque Reduction Assay: After an incubation period that allows for plaque formation (typically 2-4 days), the cells are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted. The concentration of the drug or drug combination that reduces the number of plaques by 50% (EC50) is determined.[6][8][9]
-
Cell Viability Assay: The cytopathic effect (CPE) of the virus is measured, often using a reagent like CellTiter-Glo that quantifies ATP as an indicator of cell viability. The EC50 is the concentration that inhibits the virus-induced CPE by 50%.[1]
4. Synergy Analysis:
-
The dose-response curves for each drug alone and in combination are used to calculate the Combination Index (CI) using software like CompuSyn.[1][4]
-
The CI values at different effect levels (e.g., CI50, CI75, CI90) are determined to assess the level of synergy.[4]
Visualizing Workflows and Mechanisms
Experimental Workflow for Synergy Determination
Caption: Workflow for determining the synergistic effects of antiviral drug combinations.
Combined Mechanism of Action Against Influenza Virus
Caption: Dual inhibition of the influenza virus life cycle by a PAN endonuclease inhibitor and a neuraminidase inhibitor.
Conclusion
The combination of PAN endonuclease inhibitors with other classes of antivirals, particularly neuraminidase inhibitors, demonstrates significant synergistic activity against a broad range of influenza viruses, including drug-resistant strains. This therapeutic strategy holds considerable promise for improving clinical outcomes, reducing the likelihood of resistance development, and providing a robust defense against seasonal and pandemic influenza threats. The methodologies and data presented in this guide offer a foundation for further research and development in this critical area of infectious disease treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.7. Synergy [bio-protocol.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Influenza virus plaque assay [protocols.io]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PAN Endonuclease-IN-2 and Favipiravir for Influenza Treatment
For Immediate Release
[City, State] – [Date] – In the ongoing battle against seasonal and pandemic influenza, the development of novel antiviral agents with diverse mechanisms of action is paramount. This guide provides a detailed comparative analysis of two such promising compounds: PAN endonuclease-IN-2, a potent inhibitor of the viral polymerase acidic (PA) endonuclease, and favipiravir, a broad-spectrum inhibitor of the RNA-dependent RNA polymerase (RdRp). This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and favipiravir target essential components of the influenza virus replication machinery, but through distinct mechanisms. This compound prevents the virus from hijacking host cell mRNA to initiate its own transcription, a process known as "cap-snatching."[1] Favipiravir, on the other hand, acts as a nucleoside analogue, causing lethal mutations during viral RNA replication.[2][3] This fundamental difference in their modes of action suggests they may offer distinct advantages in different therapeutic contexts and could potentially be used in combination to combat drug-resistant strains.
Mechanism of Action
This compound: A "Cap-Snatching" Inhibitor
This compound targets the PA subunit of the influenza virus RNA polymerase complex.[1] This subunit possesses a critical endonuclease activity responsible for cleaving the 5' caps from host cell pre-mRNAs.[4] These capped fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting this "cap-snatching" process, this compound effectively halts viral gene expression and replication.[1]
Favipiravir: A Viral RNA Polymerase Inhibitor
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5] This active metabolite is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide and is incorporated into the growing viral RNA strand.[2][5] This incorporation leads to non-viable viral progeny through two main proposed mechanisms: lethal mutagenesis, where the accumulation of mutations in the viral genome is catastrophic, and chain termination, where the incorporation of favipiravir-RTP prevents further elongation of the RNA strand.[2][3]
In Vitro Efficacy
Direct comparative studies between this compound and favipiravir are limited. However, available in vitro data for each compound against various influenza strains provide valuable insights into their respective potencies.
Table 1: In Vitro Efficacy of this compound Against Influenza Viruses [1]
| Virus Strain | Cell Line | EC50 (µM) |
| Influenza A/WSN/33 (H1N1) | MDCK | 0.96 |
| Influenza A/PR/8/34 (H1N1) | MDCK | 4.76 |
| Influenza A (H3N2) | MDCK | 1.85 |
| Influenza A (H5N1) | MDCK | 5.06 |
| Influenza A (H9N2) | MDCK | 0.71 |
| Influenza B | MDCK | 2.36 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: In Vitro Efficacy of Favipiravir Against Influenza Viruses [6][7]
| Virus Strain | Cell Line | EC50 (µM) |
| Influenza A (various strains) | MDCK | 0.013 - 0.48 |
| Influenza B (various strains) | MDCK | 0.03 - 0.43 |
| Influenza C (various strains) | MDCK | 0.03 - 0.06 |
| Amantadine-resistant strains | MDCK | 0.03 - 0.48 |
| Oseltamivir-resistant strains | MDCK | 0.03 - 0.48 |
EC50 values for favipiravir are presented as a range from multiple studies and strains.
Based on the available data, favipiravir generally exhibits lower EC50 values across a broader range of influenza virus types and drug-resistant strains compared to the reported EC50 values for this compound. It is important to note that these comparisons are indirect and were not conducted in head-to-head studies.
Experimental Protocols
1. PAN Endonuclease Inhibition Assay (Fluorescence Polarization-Based)
This assay is designed to identify and characterize inhibitors of the influenza PA endonuclease activity.
-
Principle: This high-throughput assay measures the binding of a fluorescently labeled ligand to the PA endonuclease (PAN) domain.[8] Inhibitors will compete with the fluorescent ligand for binding to the active site, resulting in a decrease in fluorescence polarization.[8]
-
Materials:
-
Purified recombinant influenza PAN domain.
-
Fluorescently labeled ligand (e.g., a fluorescein-labeled 4-substituted 2,4-dioxobutanoic acid derivative).[8]
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20).
-
Test compounds (e.g., this compound).
-
384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Add a fixed concentration of the PAN domain to the wells of the 384-well plate.
-
Add varying concentrations of the test compound.
-
Add a fixed concentration of the fluorescently labeled ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent ligand.[9]
-
2. Plaque Reduction Assay for Antiviral Activity
This is a standard method to determine the in vitro antiviral activity of a compound.[6][7]
-
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer. The reduction in the number or size of plaques is proportional to the antiviral activity of the compound.[6]
-
Materials:
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Infect the cell monolayers with a standardized amount of influenza virus for 1 hour.[6]
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium containing various concentrations of the test compound.
-
Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[6]
-
Visualizing the Mechanisms of Action
To better illustrate the distinct inhibitory pathways of this compound and favipiravir, the following diagrams have been generated using the DOT language.
Figure 1. Overview of the influenza virus life cycle within a host cell.
Figure 2. Mechanism of this compound, inhibiting the "cap-snatching" process.
References
- 1. PAN endonuclease-IN-2_TargetMol [targetmol.com]
- 2. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 3. Favipiravir in Therapy of Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of PAN Endonuclease-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the novel influenza virus inhibitor, PAN endonuclease-IN-2. Its performance is evaluated against the established FDA-approved drug, Baloxavir acid, and another experimental inhibitor, Influenza virus-IN-2. The following sections detail the biochemical and cellular activity of these compounds, offering a framework for assessing the selectivity of new potential antiviral agents targeting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.
Comparative Analysis of Inhibitor Potency and Selectivity
The selectivity of an antiviral compound is a critical measure of its potential therapeutic value, indicating its ability to inhibit viral replication at concentrations that are not harmful to host cells. This is typically quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value is indicative of a more favorable selectivity profile.
The table below summarizes the available data for this compound and its comparators.
| Compound | Target | IC50 (µM) | EC50 (µM) (Influenza A/H1N1) | CC50 (µM) (MDCK Cells) | Selectivity Index (SI = CC50/EC50) |
| This compound | PAN Endonuclease | 0.15 | 0.96 | Not Reported | Not Calculable |
| Baloxavir acid | PAN Endonuclease | ~0.0012 ± 0.0006[1] | ~0.0007 ± 0.0005[1] | 34.1 ± 1.9[1] | ~48,714 |
| Influenza virus-IN-2 | PAN Endonuclease | Not Reported | 2.58 | 150.85 | ~58.5 |
Note: Data for Baloxavir acid is presented for the A(H3N2) strain for consistency in the source, while data for this compound is for the A/WSN/33 (H1N1) strain. Direct comparison of EC50 values should be made with caution due to potential strain-dependent variations in susceptibility. While a specific CC50 value for this compound is not publicly available, it has been described as having "minimal cytotoxicity" and "lower cytotoxicity" in Madin-Darby Canine Kidney (MDCK) cells.
Experimental Methodologies
To ensure a standardized assessment of inhibitor selectivity, detailed protocols for key experiments are provided below.
Fluorescence Resonance Energy Transfer (FRET)-Based PAN Endonuclease Inhibition Assay
This in vitro assay quantifies the enzymatic activity of the PAN endonuclease and the inhibitory potential of test compounds.
Principle: A short, single-stranded nucleic acid substrate is labeled with a fluorophore and a quencher at opposite ends. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the PAN endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Dilute the purified recombinant PAN endonuclease to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the FRET substrate and dilute it to the working concentration in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the test inhibitor solution.
-
Add the PAN endonuclease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that reduces the enzymatic activity by 50%, by fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This cell-based assay determines the concentration of a compound that is toxic to host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Culture:
-
Culture MDCK cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed MDCK cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the CC50 value, the concentration of the inhibitor that reduces cell viability by 50%, by fitting the data to a dose-response curve.
-
Visualizing the Assessment Workflow
The following diagrams illustrate the key processes involved in assessing the selectivity of a PAN endonuclease inhibitor.
Caption: Mechanism of action of PAN endonuclease inhibitors.
Caption: Workflow for determining the selectivity of PAN endonuclease inhibitors.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling PAN Endonuclease-IN-2
Essential safety protocols and logistical plans for the handling and disposal of PAN endonuclease-IN-2 are critical for ensuring a safe and efficient research environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize risks and streamline workflows.
This compound is an inhibitor of PAN endonuclease with an IC50 of 0.15 μM and demonstrates broad-spectrum anti-influenza activity.[1] Proper handling and disposal are paramount to mitigate any potential hazards associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required.[2] The following table summarizes the recommended PPE for handling this compound in both powdered and solubilized forms.
| Form | Task | Minimum PPE | Enhanced Precautions (as needed) |
| Powder | Weighing and Reconstitution | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields | - Face Shield- Respiratory Protection (e.g., N95 respirator) |
| Solubilized | Aliquoting and Diluting | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | - Face Shield (for splash hazards)- Chemical-resistant Apron |
| Both | General Handling and Storage | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | Not Applicable |
Operational Plan: From Receipt to Use
A systematic workflow ensures both safety and the integrity of the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
